trans-3-Methylcyclohexanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3R)-3-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYHSHPBDZRPU-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-17-5 | |
| Record name | rel-(1R,3R)-3-Methylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
In-Depth Technical Guide: trans-3-Methylcyclohexanamine
This technical guide provides a comprehensive overview of trans-3-Methylcyclohexanamine, including its chemical and physical properties, synthesis methodologies, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a cyclic amine with a methyl group at the 3-position of the cyclohexane ring, in a trans configuration relative to the amino group. Its properties are crucial for its application in organic synthesis and as a building block in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1193-17-5 | [1][2] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| Boiling Point | 151 °C | [1] |
| pKa | 10.61 ± 0.70 (Predicted) | [1] |
| InChI Key | JYDYHSHPBDZRPU-RNFRBKRXSA-N | [1] |
| Canonical SMILES | CC1CCCC(C1)N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound presents a stereochemical challenge due to the presence of cis/trans isomers. Several methods have been developed to achieve stereoselective synthesis or efficient separation of the isomers.
Biocatalytic Amination of 2-Methylcyclohexanone
Biocatalytic methods, particularly the use of ω-transaminases (ω-TAms), have shown promise for the stereoselective synthesis of chiral amines. Different enzymes can exhibit varying selectivity towards the formation of either the cis or trans isomer. For instance, the ω-TAm from Pseudomonas putida (Pp-TAm) has been shown to preferentially form the trans isomer of 2-methylcyclohexylamine.[3]
Experimental Protocol: Biocatalytic Amination
-
Enzyme Preparation: The ω-transaminase from Pseudomonas putida (Pp-TAm) is expressed in a suitable host, such as E. coli. The cells are cultured, and enzyme expression is induced. After harvesting, the cells are lysed to prepare a cell-free extract or purified enzyme solution.[3]
-
Reaction Setup: A reaction mixture is prepared containing the substrate (2-methylcyclohexanone), an amine donor (e.g., isopropylamine), and the Pp-TAm enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5). Pyridoxal 5'-phosphate (PLP) is added as a cofactor.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Work-up and Purification: After the reaction is complete, the mixture is basified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The resulting crude product, a mixture of cis- and this compound, is then purified by column chromatography to isolate the trans isomer.
Reduction of β-Enaminoketones
Another synthetic route involves the reduction of β-enaminoketones, which can be prepared from 1,3-cyclohexanediones. The reduction of the enaminoketone intermediate can yield a mixture of cis and trans aminocyclohexanol derivatives, which can then be separated.[4][5]
Experimental Protocol: Reduction of β-Enaminoketones
-
Synthesis of β-Enaminoketone: 3-Methyl-1,3-cyclohexanedione is reacted with a suitable amine (e.g., benzylamine) in a solvent like toluene under reflux with azeotropic removal of water to form the corresponding β-enaminoketone.[4][5]
-
Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction is stirred for several hours until the starting material is consumed.[4][5]
-
Work-up and Isomer Separation: The reaction is quenched, and the product is extracted. The resulting diastereomeric mixture of amino alcohols is then separated by column chromatography to yield the pure trans isomer.[4][5]
Applications in Organic Synthesis
The rigid structure and defined stereochemistry of this compound make it a valuable building block and catalyst in asymmetric synthesis.
Organocatalysis
Chiral amines are fundamental in organocatalysis, often acting as catalysts by forming enamine or iminium ion intermediates. 3-Methylcyclohexylamine has been utilized as both a substrate and a co-catalyst in Brønsted acid-catalyzed cascade reactions to produce trans-3-substituted cyclohexylamines with good diastereoselectivity.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound, highlighting the key steps of stereoselective synthesis or isomer separation.
References
- 1. This compound | 1193-17-5 | Benchchem [benchchem.com]
- 2. rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01204J [pubs.rsc.org]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
physical and chemical properties of trans-3-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Methylcyclohexanamine is a cyclic aliphatic amine that holds significance as a versatile building block in organic synthesis. Its rigid cyclohexane core, coupled with the stereochemistry of the amine and methyl groups, makes it a valuable intermediate in the preparation of various chemical entities, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential applications.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented in the table below. It is important to note that while some data is available for the pure trans isomer, other properties have been reported for the cis/trans mixture.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| CAS Number | 1193-17-5 (trans isomer) | [2] |
| 6850-35-7 (cis/trans mixture) | [3] | |
| Boiling Point | 151.55 °C (424.7 K) | [2] |
| Melting Point | -35 °C (cis/trans mixture) | [4] |
| Density | 0.843 g/mL (cis/trans mixture) | [4] |
| pKa (predicted) | 10.61 ± 0.70 | |
| Appearance | Colorless liquid | [4] |
| Odor | Strong, fishy, amine-like | [4] |
| Solubility | Soluble in water and common organic solvents such as ethanol, ether, and benzene.[4][5] Cyclohexylamine, a related compound, is miscible with water, alcohols, ethers, ketones, esters, and chlorinated hydrocarbons.[1][6][7][8] |
Chemical Reactivity and Applications
This compound exhibits the typical reactivity of a primary aliphatic amine. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule.
Basicity: As a primary amine, it readily reacts with acids to form the corresponding ammonium salts.
Nucleophilicity: The amine group can act as a nucleophile in various reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Due to its specific stereochemistry, this compound is a valuable chiral building block in asymmetric synthesis. It can be incorporated into larger molecules to introduce a specific stereocenter, which is of particular interest in the development of new pharmaceutical agents.
Experimental Protocols
A common and effective method for the synthesis of 3-methylcyclohexylamine is the catalytic hydrogenation of m-toluidine (3-methylaniline). This reaction typically produces a mixture of cis and trans isomers, which then requires separation.
Synthesis of 3-Methylcyclohexylamine via Catalytic Hydrogenation of m-Toluidine
Reaction Scheme:
Materials and Equipment:
-
m-Toluidine
-
Ruthenium on carbon (Ru/C) catalyst (5%)
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave (hydrogenator)
-
Stirring mechanism
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, a solution of m-toluidine in ethanol is prepared. A catalytic amount of 5% Ru/C (typically 1-5 mol% relative to the substrate) is added to the solution.
-
Hydrogenation: The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen to a pressure of approximately 100 bar. The reaction mixture is then heated to a temperature of around 120°C with vigorous stirring.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Workup: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Solvent Removal: The ethanolic filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclohexylamine as a mixture of cis and trans isomers.
Purification of this compound
The separation of the cis and trans isomers of 3-methylcyclohexylamine can be achieved by fractional distillation.[9] Due to the difference in the boiling points of the diastereomers, a careful distillation using a fractionating column can enrich the more volatile component.
Procedure:
-
Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation: The crude mixture of 3-methylcyclohexylamine isomers is placed in the distillation flask. The mixture is heated, and the vapor is allowed to pass through the fractionating column.
-
Fraction Collection: The temperature at the distillation head is carefully monitored. Fractions are collected at different temperature ranges. The composition of each fraction can be analyzed by gas chromatography (GC) to determine the ratio of cis and trans isomers.
-
Isolation: The fractions enriched in the desired this compound are combined to yield the purified product.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
References
- 1. Cyclohexylamine | 108-91-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 8. Cyclohexylamine [greenchemintl.com]
- 9. quora.com [quora.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of trans-3-Methylcyclohexanamine
Introduction
This compound is a chiral amine that serves as a valuable building block in organic synthesis and as an intermediate in the development of pharmaceutically active compounds. Its rigid cyclohexane framework and defined stereochemistry are crucial for its application in asymmetric synthesis, where it can act as both a substrate and a co-catalyst.[1] This guide provides a comprehensive overview of the synthesis methodologies, characterization techniques, and physicochemical properties of this compound, intended for professionals in chemical research and drug development.
Physicochemical and Computed Properties
A summary of the key properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N | [2][3][4] |
| Molecular Weight | 113.20 g/mol | [1][2][3] |
| CAS Number | 1193-17-5 | [1][2][3] |
| Boiling Point | 151 °C (424.7 K) | [1][2] |
| Predicted pKa | 10.61 ± 0.70 | [1][5] |
| Refractive Index | 1.45 (for cis/trans mixture) | [6] |
| Specific Gravity | 0.85 (for cis/trans mixture) | [6] |
| IUPAC Name | (1R,3R)-3-methylcyclohexan-1-amine | [3] |
| InChI Key | JYDYHSHPBDZRPU-RNFRBKRXSA-N | [1][2][3] |
Synthesis Methodologies
The synthesis of 3-methylcyclohexylamine presents a significant challenge in controlling the stereochemistry to selectively obtain the trans isomer. Various strategies have been developed, ranging from classical hydrogenation to modern asymmetric catalytic methods.
General Synthetic Approaches
Common, non-stereoselective methods for producing 3-methylcyclohexylamine mixtures include:
-
Hydrogenation of Aniline Derivatives: The catalytic hydrogenation of substituted anilines, such as 3,4-dimethylaniline using a ruthenium alloy catalyst, can yield the corresponding cyclohexylamine.[1]
-
Alkylation of Ammonia: The reaction of 3-methylcyclohexanol with ammonia can also produce the target amine, though this method often results in a mixture of products.[1]
These methods typically yield a mixture of cis and trans isomers that require subsequent separation.
Stereoselective Synthesis Strategies
Achieving high diastereoselectivity for the trans isomer is critical for its application in asymmetric synthesis.
1. Transition Metal-Catalyzed Asymmetric Reductive Amination
This is a powerful method for the stereoselective synthesis of chiral amines. A notable study demonstrated that a palladium complex incorporating a chiral diphosphine ligand can effectively catalyze the reductive amination of 3-methylcyclohexanone. This approach has been shown to yield trans-3-methylcyclohexylamine derivatives with excellent enantioselectivity, reaching up to 99% enantiomeric excess (ee).[1] The reaction proceeds under hydrogen pressure, and the selection of the chiral ligand is crucial for achieving high diastereoselectivity and enantioselectivity.[1]
Caption: Asymmetric Reductive Amination Pathway.
2. Biocatalytic Amination
Biocatalysis using ω-transaminases (ω-TAms) offers an environmentally benign route for the amination of cyclic ketones.[1] The choice of enzyme is critical, as different ω-TAms can exhibit opposite stereoselectivity. For instance, in the synthesis of 2-methylcyclohexylamine, the ω-TAm from Pseudomonas putida (Pp-TAm) preferentially forms the trans isomer, while the enzyme from Chromobacterium violaceum (CV-TAm) favors the cis isomer.[1] This suggests that screening a panel of ω-TAms with 3-methylcyclohexanone could identify a biocatalyst for the selective synthesis of the trans product.
3. Organocatalytic Methods
Organocatalysis provides another avenue for stereoselective synthesis. It has been reported that 3-methylcyclohexylamine can itself serve as a co-catalyst in a Brønsted acid-catalyzed cascade reaction to produce trans-3-substituted cyclohexylamines with high diastereomeric ratios (up to 92:8).[1] This highlights the compound's ability to influence stereochemical outcomes due to its conformational rigidity.
Separation of Isomers
When a mixture of cis and trans isomers is produced, an efficient separation protocol is required.
-
Gas Chromatography (GC): Analytical and preparative GC using chiral columns can effectively separate the stereoisomers.[1]
-
Fractional Distillation: On a larger scale, fractional distillation under reduced pressure can be employed to purify the trans isomer.[7]
-
Crystallization: Selective crystallization of salts (e.g., hydrochloride or pivalate) can be used to isolate one isomer from the mixture.[7][8]
Experimental Protocols
Protocol 1: Stereoselective Synthesis via Asymmetric Reductive Amination
This protocol is a representative procedure based on transition metal-catalyzed methods.[1]
Materials:
-
3-Methylcyclohexanone
-
Ammonia source (e.g., ammonium acetate)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Chiral diphosphine ligand (e.g., (R)-BINAP)
-
Hydrogen gas (high pressure)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Standard workup reagents (e.g., saturated NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with the palladium precursor and the chiral diphosphine ligand in the anhydrous solvent. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: To the vessel, 3-methylcyclohexanone and the ammonia source are added.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the required pressure (e.g., 20-50 atm).
-
Reaction: The reaction mixture is heated (e.g., 60-80 °C) and stirred vigorously for 12-24 hours. The reaction progress is monitored by GC or TLC.
-
Workup: After cooling and careful depressurization, the reaction mixture is filtered to remove the catalyst. The filtrate is washed sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or fractional distillation to yield pure this compound. The diastereomeric ratio and enantiomeric excess are determined by chiral GC or HPLC.
Characterization and Analysis
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product.
Caption: General Characterization Workflow.
Spectroscopic Data Summary
Spectroscopic methods are indispensable for elucidating the molecular structure.
| Technique | Purpose & Expected Observations | Source(s) |
| ¹H & ¹³C NMR | Confirms the carbon-hydrogen framework and distinguishes between cis and trans isomers due to different chemical environments of the protons and carbons. For the trans isomer, specific coupling constants and chemical shifts for the protons at C1 and C3 are expected. | [1][9] |
| Mass Spectrometry (MS) | Determines the molecular weight. Electron ionization (EI) would show the molecular ion peak (M⁺) at m/z = 113 and characteristic fragmentation patterns. | [4] |
| Infrared (IR) Spectroscopy | Identifies functional groups. Expected peaks include N-H stretching (around 3300-3400 cm⁻¹) for the amine and C-H stretching (around 2850-2950 cm⁻¹) for the cyclohexane ring. | [4] |
| Circular Dichroism (CD) | A vital technique for confirming the absolute stereochemistry of the chiral, enantiomerically enriched product. | [1] |
Protocol 2: Characterization by Gas Chromatography (GC)
Objective: To determine the purity and the diastereomeric ratio (trans:cis) of the synthesized product.
Instrumentation & Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
For purity: A standard non-polar column (e.g., DB-5 or HP-5).
-
For isomer ratio: A chiral column (e.g., Cyclosil-B) is necessary to resolve the cis and trans isomers, and potentially the enantiomers.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the sample into the GC.
-
GC Method (Typical):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Analyze the resulting chromatogram. The retention times for the cis and trans isomers will be different on the chiral column.
-
Calculate the area under each peak to determine the relative percentage of each isomer and any impurities present. The diastereomeric ratio (trans:cis) is calculated from the respective peak areas.
-
References
- 1. This compound | 1193-17-5 | Benchchem [benchchem.com]
- 2. Cyclohexanamine, 3-methyl-, trans- [webbook.nist.gov]
- 3. rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylcyclohexylamine,c&t [webbook.nist.gov]
- 5. guidechem.com [guidechem.com]
- 6. labproinc.com [labproinc.com]
- 7. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Spectroscopic Data of trans-3-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-Methylcyclohexanamine, a key building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for 3-Methylcyclohexanamine. It is important to note that some of the publicly available data does not differentiate between the cis and trans isomers and is presented as a mixture.
Table 1: 13C NMR Spectroscopic Data for 3-Methylcyclohexanamine
| Carbon Atom | Chemical Shift (δ) [ppm] |
| C1 (CH-NH₂) | 51.0 - 57.0 |
| C2 (CH₂) | 30.0 - 36.0 |
| C3 (CH-CH₃) | 25.0 - 31.0 |
| C4 (CH₂) | 20.0 - 26.0 |
| C5 (CH₂) | 20.0 - 26.0 |
| C6 (CH₂) | 30.0 - 36.0 |
| C7 (CH₃) | 15.0 - 23.0 |
Table 2: 1H NMR Spectroscopic Data for 3-Methylcyclohexanamine
| Proton(s) | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| -NH₂ | 0.5 - 2.0 | Broad Singlet | 2H |
| -CH-NH₂ | 2.5 - 3.5 | Multiplet | 1H |
| Cyclohexyl -CH- | 0.8 - 2.0 | Multiplet | 9H |
| -CH₃ | 0.8 - 1.2 | Doublet | 3H |
Note: The chemical shifts for the amine protons are highly variable and depend on concentration, solvent, and temperature. The signals for the cyclohexyl protons will be complex and overlapping multiplets.
Table 3: IR Spectroscopic Data for 3-Methylcyclohexanamine (Mixture of Isomers)
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3280 - 3370 | Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong |
| N-H | Bend (Scissoring) | 1590 - 1650 | Medium |
| C-H | Bend | 1440 - 1470 | Medium |
| C-N | Stretch | 1050 - 1250 | Medium-Weak |
Source: Data derived from the NIST Chemistry WebBook for a mixture of cis and trans isomers of 3-Methylcyclohexylamine.[3]
Table 4: Mass Spectrometry Data for 3-Methylcyclohexanamine (Mixture of Isomers)
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 113 | Moderate | [M]⁺ (Molecular Ion) |
| 98 | High | [M - CH₃]⁺ |
| 70 | High | [C₄H₈N]⁺ |
| 56 | High | [C₃H₆N]⁺ |
| 43 | Base Peak | [C₃H₇]⁺ |
Source: GC-MS data available in the PubChem database for a mixture of isomers.[2] The molecular weight of 3-Methylcyclohexanamine is 113.20 g/mol .[2][4][5][6]
Experimental Protocols
The following are detailed experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol for 1H NMR:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean, dry vial.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment (e.g., spectral width, number of scans, acquisition time, and relaxation delay).
-
Acquire the 1H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Protocol for 13C NMR:
-
Sample Preparation:
-
Prepare a more concentrated sample by dissolving approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.
-
-
Instrument Setup and Data Acquisition:
-
Use the same locked and shimmed sample from the 1H NMR experiment or a freshly prepared one.
-
Select the 13C NMR acquisition program with proton decoupling.
-
Set the appropriate spectral width and acquisition time. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are typically required.
-
Acquire the 13C NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (triplet centered at 77.16 ppm) or the TMS peak (0.00 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound (liquid)
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or acetone for cleaning
-
Lint-free wipes
Protocol (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or acetone and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the functional groups present in the molecule.
-
After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Microsyringe
Protocol (using GC-MS with Electron Ionization):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10-20°C/min.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Use helium as the carrier gas at a constant flow rate.
-
Set the MS parameters: select Electron Ionization (EI) at 70 eV and scan a mass range of m/z 35-300.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.
-
The mass spectrometer will record the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum for this peak. Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Identify the major fragment ions and propose fragmentation pathways to aid in structure elucidation.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic identification of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3-Methylcyclohexylamine, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylcyclohexylamine,c&t [webbook.nist.gov]
- 4. rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1193-17-5 | Benchchem [benchchem.com]
- 6. Cyclohexanamine, 3-methyl-, trans- [webbook.nist.gov]
historical literature review of 3-methylcyclohexanamine synthesis
An In-depth Technical Guide to the Historical Synthesis of 3-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive historical and technical overview of the synthetic routes to 3-methylcyclohexanamine, a key chemical intermediate. The synthesis has evolved from classical, high-temperature methods to modern, highly selective biocatalytic processes. This guide details the core methodologies, presents quantitative data for comparison, and illustrates the chemical transformations involved.
Introduction
3-Methylcyclohexanamine (C₇H₁₅N) is a cyclic aliphatic amine that exists as two primary diastereomers: cis and trans. Each of these can exist as a pair of enantiomers due to the two chiral centers at carbons 1 and 3. The specific stereoisomer of the amine is often crucial for its application, for instance, trans-4-methylcyclohexylamine is a precursor in the synthesis of the chemotherapy agent Semustine[1]. The historical development of its synthesis reflects the broader advancements in organic chemistry, from brute-force catalytic hydrogenations to elegant, stereocontrolled enzymatic reactions.
Classical Synthetic Routes
Historically, the synthesis of 3-methylcyclohexanamine has been dominated by two main approaches: the hydrogenation of m-toluidine and the reductive amination of 3-methylcyclohexanone.
Catalytic Hydrogenation of m-Toluidine
One of the most direct industrial methods for producing 3-methylcyclohexanamine is the catalytic hydrogenation of 3-methylaniline (m-toluidine). This reaction involves the reduction of the aromatic ring under high pressure and temperature using a metal catalyst.
Caption: Catalytic hydrogenation of m-toluidine to 3-methylcyclohexanamine.
This method typically produces a mixture of cis and trans isomers, with the ratio being dependent on the catalyst and reaction conditions. For instance, studies on the similar hydrogenation of p-toluidine have shown that the addition of an alkali hydroxide can increase the selectivity towards the trans isomer and reduce reaction times[2].
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Key Outcome | Reference |
| p-Toluidine | Ruthenium on Carbon | 100 - 140 | 2 - 8 | High yield of trans-4-methylcyclohexylamine | |
| o-Toluidine | NiMo/γ-Al₂O₃ | - | - | Hydrogenation produces methylcyclohexene and methylcyclohexane |
-
A high-pressure autoclave is charged with m-toluidine, a suitable solvent (e.g., isopropanol), and the hydrogenation catalyst (e.g., 5% Ruthenium on carbon).
-
For enhanced trans selectivity, an alkali hydroxide (e.g., NaOH) may be added[2].
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 2-8 MPa)[2].
-
The mixture is heated to the target temperature (e.g., 100-140°C) with vigorous stirring for several hours[2].
-
After cooling and venting, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting mixture of 3-methylcyclohexanamine isomers is purified by distillation.
Reductive Amination of 3-Methylcyclohexanone
Reductive amination is a versatile method that converts a ketone into an amine. For 3-methylcyclohexanamine, the process starts with 3-methylcyclohexanone and a nitrogen source, typically ammonia. The reaction can be performed in several ways.
The Leuckart reaction is one of the oldest methods of reductive amination, first described in 1885[3][4]. It uses ammonium formate or formamide as both the nitrogen source and the reducing agent, requiring high reaction temperatures[4]. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to the primary amine[5].
Caption: The Leuckart-Wallach reaction pathway for 3-methylcyclohexanamine synthesis.
This method often gives good yields for aliphatic amines but typically produces a mixture of stereoisomers[5][6]. A study on 2-methylcyclohexanone reported that the Leuckart reaction yielded a product mixture consisting of 60% of the cis-amine[6].
| Starting Ketone | Reagent | Temperature (°C) | Yield | Diastereomer Ratio (cis:trans) | Reference |
| 2-Heptanone | Ammonium Formate | 130 - 140 | 56% | Not Applicable | [6] |
| 2-Methylcyclohexanone | Ammonium Formate | ~165 | Good | 60:40 | [6] |
-
Ammonium formate is placed in a flask equipped with a condenser and heated with stirring until it melts (approx. 120°C).
-
3-Methylcyclohexanone is added slowly to the molten ammonium formate.
-
The temperature is raised and maintained at 130-140°C for several hours. Any ketone that distills is returned to the flask.
-
After the reaction is complete, the mixture contains the intermediate formyl derivative. This is hydrolyzed directly by adding concentrated hydrochloric acid and refluxing for an additional several hours.
-
After cooling, the mixture is diluted with water and filtered. The filtrate is extracted with an organic solvent (e.g., ether) to remove unreacted ketone.
-
The aqueous layer is made strongly alkaline with NaOH solution, liberating the free amine.
-
The amine is extracted with ether, dried over an anhydrous drying agent (e.g., CaCl₂), and purified by distillation.
A more modern and efficient approach involves the direct, one-pot reaction of the ketone with ammonia and hydrogen gas over a heterogeneous catalyst. This method avoids the high temperatures and stoichiometric reagents of the Leuckart reaction.
Caption: Direct catalytic reductive amination of 3-methylcyclohexanone.
Various noble metal (Rh, Ru) and base metal (Ni, Fe) catalysts have been developed for this transformation[7][8]. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are crucial for achieving high conversion and selectivity to the desired primary amine[7][9].
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | NH₃ Amount | Yield (Cyclohexylamine) | Reference |
| 2 wt.% NiRh/SiO₂ | 100 | 2 | 4 bar | 96.4% | [7] |
| Monometallic Rh/SiO₂ | 100 | 2 | 4 bar | ~83% (conversion) | [7] |
| 2%Ru@TAPB-DBDH | 120 | 4 | 42 mmol | >99% | [10] |
| Fe/(N)SiC | 140 | 6.5 | 25% aq. NH₃ | up to 89% | [8][11] |
-
A glass-coated reactor is charged with 3-methylcyclohexanone, a solvent (e.g., cyclohexane or methanol), and the catalyst (e.g., 2 wt.% NiRh/SiO₂).
-
The reactor is sealed and purged.
-
Ammonia is introduced to the desired pressure (e.g., 4 bar), followed by hydrogen gas (e.g., 2 bar).
-
The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred vigorously for the required duration (e.g., 5 hours).
-
After cooling and venting, the catalyst is filtered off.
-
The product is isolated from the solvent and purified, typically by distillation.
Modern Stereoselective Synthesis
Recent advancements have focused on controlling the stereochemistry of the product, which is critical for pharmaceutical applications. Biocatalysis has emerged as a powerful tool for synthesizing specific stereoisomers of 3-methylcyclohexanamine with high purity.
Biocatalytic Reductive Amination
Enzymes, particularly ω-transaminases (ω-TAms) and imine reductases/reductive aminases (IReds/RedAms), can catalyze the conversion of a prochiral ketone to a chiral amine with excellent stereoselectivity[12][13]. By selecting the appropriate enzyme, it is possible to synthesize a specific cis or trans isomer, and even a single enantiomer.
Caption: Stereoselective synthesis of 3-methylcyclohexanamine via biocatalysis.
These reactions are performed under mild, aqueous conditions and can achieve very high diastereomeric and enantiomeric ratios, often precluding the need for complex purification steps to separate isomers[12].
| Substrate | Enzyme | Key Outcome | Diastereomeric/Isomer Ratio | Reference |
| 2-Methylcyclohexanone | ω-TAm from Chromobacterium violaceum | Preferential formation of cis-(1S,2R)-isomer | up to 24:1 (cis:trans) | [13] |
| 2-Methylcyclohexanone | ω-TAm from Pseudomonas putida | Preferential formation of the trans isomer | - | [13] |
| α,β-unsaturated ketones | Ene-reductases (EReds) + Imine reductases (IReds) | Access to all four possible stereoisomers | up to >99.8:<0.2 d.r. and e.r. | [12] |
-
A buffered aqueous solution (e.g., triethanolamine buffer, pH 7) is prepared.
-
The substrate, 3-methylcyclohexanone, is added, often with a co-solvent like DMSO to aid solubility.
-
The amine donor (e.g., isopropylamine for a transaminase) and any necessary cofactors (e.g., PLP for transaminases, NAD(P)H for reductases) are added. A cofactor recycling system is typically included.
-
The reaction is initiated by adding the purified enzyme or whole-cell lysate.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) with gentle shaking for 24-48 hours.
-
Upon completion, the enzyme is removed (e.g., by centrifugation or filtration).
-
The product is extracted from the aqueous phase using an organic solvent after adjusting the pH.
-
The solvent is evaporated to yield the highly pure chiral amine.
References
- 1. Semustine - Wikipedia [en.wikipedia.org]
- 2. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. trans-3-Methylcyclohexanamine | 1193-17-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to Cis-Trans Isomerism in Substituted Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of cis-trans isomerism in substituted cyclohexanes, a fundamental concept in stereochemistry with significant implications for molecular properties and biological activity. Understanding the conformational preferences and energetic landscapes of these isomers is critical for rational drug design and the development of new chemical entities.
Core Concepts: Chair Conformation and Steric Strain
The non-planar "chair" conformation is the most stable form of the cyclohexane ring, as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (with all adjacent C-H bonds staggered). In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six axial bonds, which are parallel to the principal axis of the ring, and six equatorial bonds, which point out from the "equator" of the ring.[1]
A crucial phenomenon in cyclohexane chemistry is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[2] For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, for a substituted cyclohexane, the two conformers are generally not energetically equivalent.[3]
The stability of a substituted cyclohexane conformer is primarily dictated by steric strain. A substituent in the axial position experiences steric hindrance from the two other axial hydrogens on the same side of the ring (carbons 3 and 5 relative to the substituent at carbon 1). This unfavorable interaction is known as a 1,3-diaxial interaction .[3] To minimize this steric strain, substituents, particularly bulky ones, preferentially occupy the equatorial position.[4]
Quantitative Analysis of Substituent Effects: A-Values
The energetic preference for a substituent to be in the equatorial position versus the axial position is quantified by its A-value . The A-value is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane at room temperature.[5][6] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[5] These values are additive and can be used to predict the most stable conformation of polysubstituted cyclohexanes.[6]
Table 1: A-Values for Common Substituents
| Substituent | -ΔG° (kcal/mol) | -ΔG° (kJ/mol) | Reference(s) |
| -F | 0.24 | 1.0 | [4] |
| -Cl | 0.53 | 2.2 | [4] |
| -Br | 0.48 | 2.0 | [4] |
| -I | 0.47 | 2.0 | [4] |
| -OH | 0.87 | 3.6 | [6] |
| -CH₃ (Methyl) | 1.74 | 7.3 | [5] |
| -CH₂CH₃ (Ethyl) | 1.79 | 7.5 | [6] |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | 9.0 | [6] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | ~21 | [4] |
| -CN | 0.2 | 0.8 | |
| -COOH | 1.4 | 5.9 | |
| -C₆H₅ (Phenyl) | 3.0 | 12.6 |
Note: Values can vary slightly depending on the experimental conditions and determination method.
Conformational Analysis of Disubstituted Cyclohexanes
The relative stability of cis and trans isomers in disubstituted cyclohexanes depends on the substitution pattern (1,2-, 1,3-, or 1,4-). The guiding principle is that the most stable isomer will be the one that can adopt a chair conformation minimizing the steric strain from 1,3-diaxial interactions.
1,2-Disubstituted Cyclohexanes
-
cis-1,2-Disubstituted : In the cis isomer, one substituent is up and the other is also up. In any chair conformation, this results in one substituent being axial and the other equatorial (axial-equatorial or a,e). A ring flip converts it to another equatorial-axial (e,a) conformation of equal energy.[4]
-
trans-1,2-Disubstituted : The trans isomer has one substituent up and one down. This allows for two distinct chair conformations: one where both substituents are equatorial (diequatorial or e,e) and another where both are axial (diaxial or a,a). The diequatorial conformer is significantly more stable as it avoids 1,3-diaxial interactions.[4]
1,3-Disubstituted Cyclohexanes
-
cis-1,3-Disubstituted : The cis isomer (both up or both down) can exist in a diequatorial (e,e) conformation, which is very stable. The ring-flipped form is a high-energy diaxial (a,a) conformation.
-
trans-1,3-Disubstituted : The trans isomer (one up, one down) must always have one substituent in an axial position and one in an equatorial position (a,e). The two ring-flipped conformers are of equal energy.
1,4-Disubstituted Cyclohexanes
-
cis-1,4-Disubstituted : The cis isomer (both up or both down) will always have one axial and one equatorial substituent (a,e). The two chair conformers are energetically equivalent.
-
trans-1,4-Disubstituted : The trans isomer (one up, one down) can exist in either a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is much more stable.
Table 2: Energy Differences in Dimethylcyclohexane Isomers
| Isomer | Most Stable Conformation | Total Strain (kJ/mol) | Relative Stability | Reference(s) |
| cis-1,2-dimethylcyclohexane | (a,e) | 11.4 | Less Stable | [4] |
| trans-1,2-dimethylcyclohexane | (e,e) | 3.8 | More Stable | [4] |
| cis-1,3-dimethylcyclohexane | (e,e) | 0 | More Stable | |
| trans-1,3-dimethylcyclohexane | (a,e) | 7.6 | Less Stable | |
| cis-1,4-dimethylcyclohexane | (a,e) | 7.6 | Less Stable | |
| trans-1,4-dimethylcyclohexane | (e,e) | 0 | More Stable |
Strain values are approximate and include both 1,3-diaxial and gauche interactions where applicable.
Visualization of Conformational Analysis
The logical flow for determining the most stable isomer and its preferred conformation can be visualized, along with the specific conformational equilibria for each substitution pattern.
Caption: Workflow for determining the most stable isomer.
Caption: Conformational equilibria of disubstituted cyclohexanes.
Experimental Protocols for Isomer Characterization
Differentiating and characterizing cis and trans isomers requires robust analytical techniques. The following sections outline the methodologies for the key experimental approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing cyclohexane isomers in solution.[7] The key is that axial and equatorial protons have different chemical environments and, therefore, different NMR signals, particularly at low temperatures where ring flipping is slowed.[8]
5.1.1 Sample Preparation
-
Dissolve 5-10 mg of the purified cyclohexane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter. Filter if necessary.
-
For variable temperature (VT) experiments, choose a solvent with an appropriate freezing point (e.g., CD₂Cl₂ for low temperatures).
5.1.2 ¹H NMR Spectroscopy Protocol
-
Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquisition : Acquire a standard 1D ¹H NMR spectrum at room temperature. All 12 hydrogens on the cyclohexane ring may appear as a single broad signal if ring flipping is rapid.
-
Low-Temperature Analysis : Cool the sample inside the spectrometer (e.g., down to -90 °C) to slow or "freeze out" the chair-chair interconversion. This will result in separate, sharper signals for the axial and equatorial protons.
-
Data Analysis - Coupling Constants (³JHH) :
-
Measure the coupling constants between vicinal protons (protons on adjacent carbons).
-
The magnitude of the ³JHH coupling constant is dependent on the dihedral angle, as described by the Karplus relationship.[9]
-
Axial-Axial (a,a) coupling (dihedral angle ≈ 180°) is large, typically 10-13 Hz .
-
Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) couplings (dihedral angle ≈ 60°) are much smaller, typically 2-5 Hz .
-
Observing a large coupling constant for a proton attached to a substituted carbon is strong evidence for that proton being in an axial position, which in turn defines the substituent as equatorial.[10]
-
5.1.3 2D NMR Spectroscopy (NOESY)
-
Purpose : The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating one proton can affect the intensity of another proton that is close in space (< 5 Å).[11] This is invaluable for determining stereochemistry.
-
Protocol : Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Data Analysis :
-
Look for cross-peaks between protons of the substituents and protons on the cyclohexane ring.
-
In a cis isomer, strong NOE correlations will be observed between the axial substituent and the other axial protons on the same face of the ring (1,3-diaxial relationship).
-
In a diequatorial trans isomer, NOE correlations might be observed between a substituent and the adjacent equatorial proton. The absence of strong 1,3-diaxial NOEs is key.[12]
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule, definitively establishing its cis or trans configuration and its preferred conformation in the crystal lattice.
5.2.1 Protocol
-
Crystallization : Grow a high-quality single crystal of the substituted cyclohexane. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection :
-
Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam using a diffractometer.
-
Rotate the crystal and collect the diffraction pattern (intensities and positions of spots) on a detector.[13]
-
-
Structure Solution and Refinement :
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Use computational methods to solve the "phase problem" and generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[13] The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry.
-
Computational Chemistry
Computational methods are used to calculate the relative energies of different isomers and conformers, providing a theoretical prediction of their relative stabilities.
5.3.1 Protocol (Example using Gaussian)
-
Structure Building : Build the 3D structures of all possible conformers for both the cis and trans isomers using molecular modeling software (e.g., Avogadro, GaussView).[14]
-
Geometry Optimization :
-
For each conformer, perform a geometry optimization calculation to find the lowest energy structure for that conformation.
-
A common and reliable method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[15]
-
-
Frequency Calculation :
-
Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the Gibbs free energy (G).
-
-
Energy Comparison :
-
Compare the calculated Gibbs free energies of all conformers. The conformer with the lowest energy is the most stable.
-
The energy difference between the most stable conformers of the cis and trans isomers predicts which isomer is more stable. For example, the A-value for a methyl group can be calculated by subtracting the energy of the equatorial conformer from the energy of the axial conformer.[16]
-
Conclusion
The cis-trans isomerism of substituted cyclohexanes is governed by a delicate balance of steric factors, which can be understood through conformational analysis. The preference for substituents to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions is the primary determinant of isomer stability. For 1,2- and 1,4-disubstituted systems, the trans isomer is typically more stable, whereas for 1,3-disubstituted systems, the cis isomer is favored. These conformational preferences can be quantified using A-values and definitively characterized through a combination of advanced analytical techniques, including NMR spectroscopy, X-ray crystallography, and computational modeling. A thorough understanding of these principles and methods is indispensable for professionals in chemistry and drug development.
References
- 1. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 15. reddit.com [reddit.com]
- 16. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
Methodological & Application
Application Notes and Protocols for the Use of trans-3-Methylcyclohexanamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and other fine chemicals, where the stereochemistry of a molecule can significantly impact its biological activity. One of the most established and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts. This involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.
Principle of Chiral Resolution
The fundamental principle behind this technique lies in the reaction of a racemic acid, (R/S)-Acid, with a single enantiomer of trans-3-Methylcyclohexanamine, for instance, the (1R,3R)-enantiomer. This reaction yields a mixture of two diastereomeric salts: [(R)-Acid · (1R,3R)-Amine] and [(S)-Acid · (1R,3R)-Amine]. These diastereomers are no longer mirror images and thus exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The resolved enantiomer of the acid can then be recovered by treating the isolated diastereomeric salt with a strong acid.
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using (1R,3R)-3-Methylcyclohexanamine. Optimization of solvent, temperature, and stoichiometry is typically required for each specific racemic acid.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Objective: To separate a racemic carboxylic acid by forming a diastereomeric salt with (1R,3R)-3-Methylcyclohexanamine and isolating one diastereomer through fractional crystallization.
Materials:
-
Racemic carboxylic acid
-
(1R,3R)-3-Methylcyclohexanamine (or the (1S,3S)-enantiomer)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)
-
Strong acid (e.g., 2 M HCl)
-
Strong base (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (1R,3R)-3-Methylcyclohexanamine in the same solvent. Note: The stoichiometry may need to be optimized. Starting with 0.5 equivalents of the amine can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the amine solution to the heated acid solution with stirring.
-
If precipitation occurs immediately, add more solvent until the solution is clear at elevated temperature.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the side of the flask with a glass rod may be necessary.
-
For further crystallization, the flask can be placed in a refrigerator or ice bath.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals is the less soluble diastereomeric salt.
-
The mother liquor contains the more soluble diastereomeric salt.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the same or a different solvent system.
-
Protocol 2: Liberation of the Enantiomerically Enriched Acid
Objective: To recover the resolved carboxylic acid from the isolated diastereomeric salt.
Procedure:
-
Suspend the crystalline diastereomeric salt in water.
-
Add 2 M HCl solution dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the amine and liberate the carboxylic acid.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Protocol 3: Determination of Enantiomeric Excess
Objective: To determine the enantiomeric purity of the resolved carboxylic acid.
Procedure:
The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is passed through a chiral stationary phase that separates the two enantiomers, and the relative peak areas are used to calculate the ee.
-
Chiral Gas Chromatography (GC): For volatile carboxylic acids, derivatization to a more volatile ester may be necessary before analysis on a chiral GC column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers, allowing for their quantification by integration of the corresponding signals.
Data Presentation
As specific experimental data for the resolution of a named acid with this compound is not available in the reviewed literature, the following table presents hypothetical, yet realistic, data for the resolution of a generic racemic acid, "Rac-Acid," to illustrate the expected outcomes of such a process.
| Parameter | Value |
| Racemic Acid | Rac-Acid |
| Resolving Agent | (1R,3R)-3-Methylcyclohexanamine |
| Molar Ratio (Acid:Amine) | 1 : 0.5 |
| Crystallization Solvent | Ethanol |
| Yield of Diastereomeric Salt (1st Crop) | 35% (based on initial racemic acid) |
| Enantiomeric Excess of Liberated Acid | 85% ee |
| Specific Rotation of Liberated Acid | [α]D20 = +X.X° (c=1, solvent) |
| Yield after Recrystallization | 25% (based on initial racemic acid) |
| Enantiomeric Excess after Recrystallization | >98% ee |
| Specific Rotation after Recrystallization | [α]D20 = +Y.Y° (c=1, solvent) |
Note: The signs of the specific rotation are arbitrary and depend on the specific acid and which enantiomer crystallizes with the (1R,3R)-amine.
Visualizations
The following diagrams illustrate the workflow and logic of the chiral resolution process.
Caption: Workflow for diastereomeric salt formation and fractional crystallization.
Caption: Workflow for the liberation and analysis of the resolved acid.
Application of trans-3-Methylcyclohexanamine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Methylcyclohexanamine is a valuable chiral building block and reagent in the field of asymmetric synthesis. Its rigid cyclohexane backbone and stereochemically defined amine group make it an effective controller of stereoselectivity in various organic transformations. This document provides an overview of its application, focusing on its use in organocatalytic cascade reactions for the synthesis of substituted cyclohexylamines. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this versatile chiral amine. The structural rigidity and well-defined stereochemistry of this compound are key to its utility in asymmetric reactions[1].
Core Applications
The primary application of this compound in asymmetric synthesis is as a substrate and co-catalyst in organocatalytic reactions. Its derivatives also show potential in the formation of chiral ligands for transition metal catalysis. Chiral cycloalkylamines, such as this compound, provide a rigid scaffold that can effectively transfer stereochemical information during a chemical transformation[1].
Organocatalytic Cascade Reaction for the Synthesis of trans-3-Substituted Cyclohexylamines
A significant application of this compound is its use as both a substrate and a co-catalyst in a Brønsted acid-catalyzed three-component cascade reaction. This reaction efficiently produces trans-3-substituted cyclohexylamines, which are important structural motifs in many pharmaceutical compounds. The reaction proceeds through a sequence of enamine and iminium ion intermediates, highlighting the versatility of chiral amines in organocatalysis[1]. This process can yield diastereomeric ratios as high as 92:8, demonstrating the compound's ability to influence the stereochemical outcome due to its conformational rigidity[1].
Reaction Scheme:
A 2,6-dione is reacted with an amine (e.g., a derivative of this compound) and a Hantzsch ester in the presence of a catalytic amount of a Brønsted acid. The amine acts as a nucleophilic catalyst to initiate an aldol reaction-condensation cascade, and is also incorporated into the final product through a reductive amination step.
Quantitative Data Summary:
The following table summarizes the results for the synthesis of various trans-3-substituted cyclohexylamines using a general amine as a substrate and co-catalyst in a Brønsted acid-catalyzed cascade reaction. While the original study did not exclusively use this compound for all examples, the data is representative of the reaction's efficiency.
| Entry | 2,6-Dione Substrate | Amine | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 2,6-Heptanedione | p-Anisidine | N-(4-methoxyphenyl)-3,5-dimethylcyclohexan-1-amine | 75 | 92:8 |
| 2 | 1-Phenyl-1,3,5-hexanetrione | Benzylamine | N-benzyl-3-methyl-5-phenylcyclohexan-1-amine | 82 | 90:10 |
| 3 | 2,6-Octanedione | 4-Fluoroaniline | N-(4-fluorophenyl)-3-ethyl-5-methylcyclohexan-1-amine | 78 | 88:12 |
Experimental Protocols
General Procedure for the Organocatalytic Synthesis of trans-3-Substituted Cyclohexylamines
This protocol is a representative example based on the literature for the Brønsted acid-catalyzed cascade reaction of a 2,6-dione, an amine, and a Hantzsch ester.
Materials:
-
2,6-Dione (e.g., 2,6-Heptanedione)
-
Amine (e.g., p-anisidine, as a representative amine)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Brønsted Acid Catalyst (e.g., p-toluenesulfonic acid monohydrate, PTSA·H₂O)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (silica gel for column chromatography, solvents)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2,6-dione (1.0 mmol), the amine (1.2 mmol), and the Hantzsch ester (1.1 mmol).
-
Add anhydrous toluene (5.0 mL) to the flask and stir the mixture until all solids are dissolved.
-
Add the Brønsted acid catalyst (e.g., PTSA·H₂O, 0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired trans-3-substituted cyclohexylamine.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Visualizations
Experimental Workflow for Organocatalytic Cascade Reaction
Caption: Workflow for the synthesis of trans-3-substituted cyclohexylamines.
Logical Relationship in the Cascade Reaction
Caption: Key steps in the organocatalytic cascade reaction.
Future Outlook
While the use of this compound as a substrate and co-catalyst is established, its application as a chiral auxiliary for other transformations, such as asymmetric alkylations, remains an area for further exploration. The development of novel chiral ligands derived from this compound for transition-metal-catalyzed reactions also presents a promising avenue for future research. The synthesis of such ligands could provide new tools for a wide range of asymmetric transformations. The structural features of ligands, including steric bulk and electronic properties, are critical for achieving high levels of enantioselectivity[1].
References
Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of enantiomerically pure pharmaceuticals. Diastereomeric salt formation is a classical and widely used method for separating enantiomers of acidic or basic compounds. This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
This document provides a detailed protocol for the diastereomeric salt resolution of a racemic acidic compound using trans-3-Methylcyclohexanamine as the resolving agent. This compound is a chiral amine that can be effectively employed for the separation of enantiomers of various acidic compounds, including carboxylic acids, which are common moieties in active pharmaceutical ingredients.
While specific experimental conditions will vary depending on the exact acidic compound being resolved, this protocol outlines a general and robust procedure that can be adapted and optimized for a specific application. The provided data is illustrative for the resolution of a model compound, racemic Mandelic Acid, and serves as a guideline for expected outcomes.
Principle of Resolution
The fundamental principle of this resolution process is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic mixture of a chiral carboxylic acid, (±)-Acid, is reacted with a single enantiomer of the chiral amine, (+)-trans-3-Methylcyclohexanamine. This reaction forms two diastereomeric salts: [(+)-Acid,(+)-Amine] and [(-)-Acid,(+)-Amine]. Due to their different three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The less soluble diastereomeric salt is then treated with a strong acid to liberate the desired enantiomer of the carboxylic acid and regenerate the resolving agent.
Experimental Protocol
This protocol provides a general procedure for the diastereomeric salt resolution of a generic racemic carboxylic acid using (+)-trans-3-Methylcyclohexanamine.
Materials:
-
Racemic carboxylic acid
-
(+)-trans-3-Methylcyclohexanamine
-
Solvent(s) (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Filter paper
-
Standard laboratory glassware and equipment (flasks, beakers, magnetic stirrer, filtration apparatus, rotary evaporator)
Procedure:
Step 1: Diastereomeric Salt Formation and Crystallization
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a pre-selected hot solvent or solvent mixture.
-
In a separate container, dissolve (+)-trans-3-Methylcyclohexanamine (0.5 - 1.0 equivalent) in a small amount of the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature. If no crystallization occurs, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization begins, continue to cool the mixture in an ice bath or refrigerator for a specified period to maximize the yield of the less soluble diastereomeric salt.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the salt with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the salt under vacuum.
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the dried diastereomeric salt in water.
-
Add an excess of a strong acid (e.g., 2 M HCl) to the suspension with stirring until the salt is completely dissolved and the pH is acidic.
-
Extract the liberated carboxylic acid into a suitable organic solvent (e.g., three times with dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 4: Determination of Enantiomeric Excess
-
Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Step 5: Recovery of the Resolving Agent (Optional)
-
The aqueous layer from the acid-base extraction (Step 3.3) contains the hydrochloride salt of this compound.
-
Basify the aqueous layer with a strong base (e.g., 2 M NaOH) until the pH is strongly alkaline.
-
Extract the liberated free amine into an organic solvent.
-
Dry the organic extract, and remove the solvent to recover the resolving agent, which can be reused.
Data Presentation
The following tables summarize hypothetical quantitative data for the resolution of racemic Mandelic Acid with (+)-trans-3-Methylcyclohexanamine under various conditions.
Table 1: Screening of Solvents for Diastereomeric Salt Crystallization
| Entry | Solvent System (v/v) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystalline Salt (%) |
| 1 | Methanol | 45 | 75 |
| 2 | Ethanol | 52 | 82 |
| 3 | Isopropanol | 65 | 90 |
| 4 | Acetone | 38 | 65 |
| 5 | Ethyl Acetate | 40 | 78 |
| 6 | Ethanol/Water (9:1) | 58 | 88 |
Table 2: Effect of Resolving Agent Stoichiometry
| Entry | Equivalents of Resolving Agent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystalline Salt (%) |
| 1 | 0.5 | 48 | 92 |
| 2 | 0.6 | 55 | 91 |
| 3 | 0.8 | 60 | 85 |
| 4 | 1.0 | 68 | 80 |
Table 3: Recrystallization for Enantiomeric Enrichment
| Recrystallization Cycle | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| 1 | Isopropanol | 85 | >98 | >98 |
| 2 | Isopropanol | 80 | >99 | >99 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the diastereomeric salt resolution process.
Caption: Experimental workflow for diastereomeric salt resolution.
Caption: Logical relationship of the diastereomeric resolution process.
Application Notes and Protocols: Trans-3-Methylcyclohexanamine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-3-Methylcyclohexanamine is a valuable chiral building block in organic synthesis, prized for its rigid cyclohexane core and stereochemically defined amine group. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs as precursors in the synthesis of pharmaceutical intermediates. Highlighting its role in forming active pharmaceutical ingredients (APIs), we present a protocol for a representative N-acetylation reaction. Furthermore, we provide detailed syntheses of two significant pharmaceutical compounds, Semustine and a key intermediate of Cariprazine, which are structurally related and demonstrate the utility of the trans-methylcyclohexylamine scaffold in medicinal chemistry.
Introduction
Chiral amines, particularly those integrated into cyclic structures, are of paramount importance in asymmetric synthesis.[1] They serve as resolving agents, chiral auxiliaries, and foundational building blocks for complex, biologically active molecules. The this compound moiety, with its defined stereochemistry, offers a rigid scaffold that can effectively impart stereochemical control in synthetic transformations. While direct incorporation into a marketed drug is not widely documented, its structural motifs are found in various pharmaceutically active compounds.[1] This document explores its application in the synthesis of representative pharmaceutical intermediates.
Representative Reaction: N-Acetylation of this compound
A common transformation in pharmaceutical synthesis is the acylation of primary amines to form amides. This reaction serves to protect the amine, modify solubility, or act as a key step in building a more complex molecule.
Experimental Protocol: Synthesis of N-(trans-3-Methylcyclohexyl)acetamide
Objective: To synthesize N-(trans-3-Methylcyclohexyl)acetamide from this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure N-(trans-3-Methylcyclohexyl)acetamide.
Quantitative Data
| Parameter | Value |
| Purity (by GC-MS) | >98% |
| Yield | 85-95% |
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
While direct examples for the 3-methyl isomer are scarce in public literature, the closely related trans-4-methylcyclohexylamine is a key precursor for the chemotherapy agent Semustine. Additionally, the synthesis of the antipsychotic drug Cariprazine involves a key trans-4-substituted cyclohexylamine intermediate, showcasing the importance of this structural motif.
Synthesis of Semustine (Analogous Application)
Semustine, 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, is an alkylating agent used in cancer chemotherapy.[2][3] Its synthesis involves the reaction of trans-4-methylcyclohexylamine with a suitable isocyanate followed by nitrosation.
Experimental Workflow for Semustine Synthesis
Caption: Synthetic pathway for Semustine.
Experimental Protocol: Synthesis of 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)urea
-
Dissolve trans-4-methylcyclohexylamine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Add 2-chloroethyl isocyanate (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Concentrate the solvent under reduced pressure to obtain the crude urea derivative.
-
Purify the product by recrystallization.
Experimental Protocol: Synthesis of Semustine
-
Suspend the 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)urea (1.0 eq) in formic acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Semustine.
| Intermediate/Product | Yield | Purity |
| 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)urea | ~90% | >97% |
| Semustine | 70-80% | >98% |
Synthesis of a Key Intermediate for Cariprazine (Analogous Application)
Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[4][5] A key intermediate in its synthesis is a trans-4-substituted cyclohexylamine derivative. The synthesis of this intermediate highlights the importance of establishing the trans stereochemistry on the cyclohexane ring.
Experimental Workflow for Cariprazine Intermediate
Caption: Synthesis of a Cariprazine precursor.
Experimental Protocol: Synthesis of trans-4-(Dimethylcarbamoylamino)cyclohexylacetic acid
-
Dissolve trans-4-aminocyclohexylacetic acid (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane).
-
Add a base such as sodium carbonate to the solution.
-
Cool the mixture to 0-5 °C and slowly add dimethylcarbamoyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the desired product.
| Intermediate | Yield | Purity |
| trans-4-(Dimethylcarbamoylamino)cyclohexylacetic acid | 80-90% | >98% |
Signaling Pathways and Mechanism of Action
Semustine: DNA Alkylation
Semustine exerts its cytotoxic effects through the alkylation of DNA.[3][6][7] Upon administration, it undergoes metabolic activation to form reactive electrophilic species.[2][7] These intermediates then covalently bind to nucleophilic sites on DNA bases, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis in rapidly dividing cancer cells.[3][7]
Caption: Mechanism of action of Semustine.
Cariprazine: Dopamine Receptor Modulation
Cariprazine functions as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[4][5][8] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2B receptors.[4][9] Its therapeutic effects in schizophrenia and bipolar disorder are believed to be mediated by modulating dopaminergic and serotonergic neurotransmission in key brain circuits. The partial agonism at D2/D3 receptors allows it to act as a functional antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state.
Caption: Cariprazine's receptor binding profile.
Conclusion
This compound and its analogs are valuable precursors for the synthesis of pharmaceutical intermediates. Their rigid, chiral structure provides a robust scaffold for the development of complex molecules. The provided protocols for N-acetylation and the analogous syntheses of Semustine and a Cariprazine intermediate demonstrate the practical application of this class of compounds in medicinal chemistry. Further exploration of derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
- 1. This compound | 1193-17-5 | Benchchem [benchchem.com]
- 2. Semustine - Wikipedia [en.wikipedia.org]
- 3. What is Semustine used for? [synapse.patsnap.com]
- 4. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semustine - Humanitas.net [humanitas.net]
- 7. What is the mechanism of Semustine? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. recordati.ch [recordati.ch]
Synthetic Routes to Functionalized trans-3-Methylcyclohexanamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized trans-3-methylcyclohexanamine derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The following sections outline key synthetic strategies, including reductive amination, organocatalytic cascade reactions, and biocatalytic methods, complete with experimental protocols and data summaries.
Reductive Amination of 3-Methylcyclohexanone
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. This approach involves the reaction of 3-methylcyclohexanone with an amine source to form an intermediate imine or enamine, which is subsequently reduced to the desired this compound derivative. The stereochemical outcome of the reaction can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol: General Procedure for Reductive Amination
A common procedure for reductive amination involves the use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent due to its selectivity for imines over ketones.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylcyclohexanone (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a mild acid (e.g., acetic acid). This facilitates imine formation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.0-1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of aqueous HCl. Basify the mixture with an aqueous solution of NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired functionalized this compound derivative.
DOT Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of functionalized this compound via reductive amination.
Organocatalytic Cascade Reaction
Organocatalysis offers an attractive metal-free approach to the asymmetric synthesis of chiral amines. A notable example is the triple organocatalytic cascade reaction that furnishes trans-3-substituted cyclohexylamines with good diastereoselectivity.[2][3] This reaction combines enamine, iminium, and Brønsted acid catalysis in a one-pot process.
Experimental Protocol: Synthesis of trans-3-Substituted Cyclohexylamines
This protocol is adapted from a reported procedure for the synthesis of trans-3-substituted cyclohexylamines from 2,6-diones.[3]
-
Reaction Setup: To a Schlenk tube, add the 2,6-dione (e.g., heptane-2,6-dione, 0.2 mmol), the aniline derivative (e.g., p-ethoxyaniline, 0.3 mmol), Hantzsch ester (0.45 mmol), and p-toluenesulfonic acid monohydrate (PTSA·H₂O) (2 mg, 0.01 mmol).
-
Inert Atmosphere: Add 5 Å molecular sieves (50 mg) and anhydrous toluene (0.5 mL) to the tube and charge with argon.
-
Reaction Conditions: Stir the mixture at 40 °C for 24-72 hours.
-
Analysis: To determine the trans to cis product ratio, a small aliquot of the reaction mixture can be analyzed by GC-MS or ¹H NMR.[2]
-
Purification: The remainder of the reaction mixture is purified by column chromatography on silica gel (eluent: hexane-EtOAc, 96:4 or CH₂Cl₂) to yield the trans-3-substituted cyclohexylamine.[3]
Quantitative Data
| Starting Diketone | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Heptane-2,6-dione | trans-N-(4-ethoxyphenyl)-3-methylcyclohexanamine | 72 | 4:1 | [2] |
| Thiodiketone derivative | Corresponding heterocyclic compound | Moderate | 92:8 | [2] |
DOT Diagram: Organocatalytic Cascade Reaction
Caption: Logical flow of the triple organocatalytic cascade for the synthesis of trans-3-substituted cyclohexylamines.
Biocatalytic Approaches
Biocatalysis provides a green and highly stereoselective alternative for the synthesis of chiral amines. Enzymes such as ω-transaminases (ω-TAs) and imine reductases (IREDs) are particularly effective.
ω-Transaminase (ω-TA) Catalyzed Synthesis
ω-Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine.[4] This method is highly enantioselective and can be used to produce either the (R)- or (S)-enantiomer by selecting the appropriate enzyme.
Experimental Protocol: General Procedure for ω-TA Catalyzed Amination
-
Reaction Mixture: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing 3-methylcyclohexanone (e.g., 10-50 mM), an amine donor in excess (e.g., isopropylamine, 0.5-1 M), and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Enzyme Addition: Add the purified ω-transaminase enzyme (or whole cells expressing the enzyme) to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the conversion of the ketone and the formation of the amine product using GC or HPLC with a chiral column.
-
Work-up and Purification: After the reaction reaches completion, acidify the mixture to stop the enzymatic reaction. Extract the product with an organic solvent after basification. The product can be further purified by standard chromatographic techniques.
Imine Reductase (IRED) Catalyzed Reductive Amination
Imine reductases catalyze the reduction of pre-formed imines or the direct reductive amination of ketones in the presence of an amine and a reducing equivalent (typically NADH or NADPH).[5]
DOT Diagram: Biocatalytic Synthesis Workflow
References
Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the realm of pharmaceutical development, agrochemicals, and fragrance industries, the stereochemistry of a molecule is paramount. The biological activity of enantiomers can differ significantly, with one enantiomer offering therapeutic benefits while the other may be inactive or even harmful. Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds. This document provides detailed application notes and protocols for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), intended for researchers, scientists, and drug development professionals.
Introduction to Chiral Chromatography
Chiral chromatography is a powerful technique used to separate enantiomers.[1] This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2] The choice between HPLC and GC largely depends on the volatility and thermal stability of the analyte.[3] HPLC is a versatile technique suitable for a wide range of compounds, while GC is preferred for volatile and thermally stable molecules.[3][4]
The enantiomeric excess (% ee) is a measure of the purity of a chiral sample and is calculated using the peak areas of the two enantiomers in the chromatogram with the following formula:
% ee = (|Area1 - Area2| / (Area1 + Area2)) x 100
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the direct separation of enantiomers.[5] The selection of the appropriate chiral stationary phase is the most critical step in method development.[5] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and protein-based CSPs are among the most common and versatile for a broad range of chiral compounds.[2][6]
Application Note 1: Enantiomeric Separation of Warfarin
Warfarin is an anticoagulant that exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent.[4]
Quantitative Data:
| Parameter | (R)-Warfarin | (S)-Warfarin |
| Retention Time (min) | 4.44 | 4.80 |
| Resolution (Rs) | \multicolumn{2}{c | }{ >1.5 } |
Experimental Protocol:
-
Sample Preparation: Plasma samples (50 µL) are prepared by protein precipitation.[7] Add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., warfarin-d5).[7] Vortex the sample for 10 seconds and then centrifuge at 2250 x g for 15 minutes at 4°C.[7] The supernatant is evaporated to dryness under a stream of nitrogen at 50°C and the residue is reconstituted in 100 µL of a methanol-water mixture (15:85, v/v) before injection.[7]
-
HPLC System and Conditions:
-
Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH adjusted to 4.0 with acetic acid.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: Start with 10% B for 0.2 min, increase linearly to 40% B over 5 min, hold at 40% B for 1 min, and then re-equilibrate at 10% B for 2 min.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[8]
-
Detector: UV at 310 nm or a fluorescence detector with excitation at 310 nm and emission at 350 nm.[8]
-
Injection Volume: 50 µL.[8]
-
-
Data Analysis: Identify the peaks for (R)- and (S)-warfarin based on their retention times. Calculate the peak areas and determine the enantiomeric excess using the formula provided above.
Application Note 2: Enantiomeric Purity of Ibuprofen
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer possesses the desired pharmacological activity.[9]
Quantitative Data:
| Parameter | (R)-Ibuprofen | (S)-Ibuprofen |
| Retention Time (min) | Varies with exact conditions | Varies with exact conditions |
| Resolution (Rs) | \multicolumn{2}{c | }{ >1.5 } |
Experimental Protocol:
-
Sample Preparation: Dissolve the ibuprofen sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System and Conditions:
-
Data Analysis: Integrate the peak areas for the (R)- and (S)-ibuprofen enantiomers and calculate the enantiomeric excess.
Application Note 3: Chiral Separation of β-Blockers (e.g., Pindolol, Propranolol)
Many β-blockers are chiral drugs, and their enantiomers often exhibit different pharmacological profiles.[2]
Quantitative Data (Pindolol - Normal Phase):
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~10 | ~12 |
| Resolution (Rs) | \multicolumn{2}{c | }{ >2.0 } |
Experimental Protocol (Pindolol - Normal Phase): [3]
-
Sample Preparation: Prepare a 100 µg/mL solution of pindolol in the mobile phase.[3]
-
HPLC System and Conditions:
-
Data Analysis: Determine the peak areas for each enantiomer and calculate the enantiomeric excess.
References
- 1. gcms.cz [gcms.cz]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Figures of merit in the quantification of ibuprofen enantiomers by chiral HPLC. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Use of trans-3-Methylcyclohexanamine in the Synthesis of N-Heterocycles
Abstract
These application notes provide a comprehensive overview of the potential use of trans-3-methylcyclohexanamine as a key building block in the synthesis of N-heterocycles. While direct literature precedents for its application are limited, this document outlines a well-established synthetic pathway—the Biginelli reaction—for which this compound is a suitable precursor. Detailed protocols for the synthesis of an N-substituted dihydropyrimidinone are provided, based on analogous and well-documented procedures for similar cyclic amines. This document is intended for researchers and professionals in drug development and organic synthesis, offering a practical guide to leveraging this readily available chiral amine for the creation of diverse heterocyclic scaffolds.
Introduction
N-heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and modular synthetic routes to novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. This compound, a chiral primary amine, offers a unique three-dimensional scaffold that can impart desirable physicochemical properties, such as improved metabolic stability and receptor binding affinity, to target molecules.
This document focuses on a proposed two-step synthesis of N-substituted dihydropyrimidinones, a class of heterocycles with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The synthesis commences with the formation of a urea derivative from this compound, followed by a three-component Biginelli reaction.
Proposed Synthetic Pathway
The proposed pathway for the synthesis of N-(trans-3-methylcyclohexyl)-3,4-dihydropyrimidinones involves two key steps:
-
Synthesis of N-(trans-3-methylcyclohexyl)urea: The reaction of this compound with urea to form the corresponding substituted urea.
-
Biginelli Reaction: A one-pot, three-component condensation of the synthesized urea, an aldehyde, and a β-ketoester to yield the target dihydropyrimidinone.
The overall synthetic workflow is depicted below.
Figure 1: Proposed two-step synthesis of N-(trans-3-methylcyclohexyl)-3,4-dihydropyrimidinones.
Experimental Protocols
Protocol 1: Synthesis of N-(trans-3-methylcyclohexyl)urea
This protocol is adapted from a known procedure for the synthesis of N-cyclohexylurea.
Materials:
-
This compound
-
Urea
-
Water
-
Reactor with reflux condenser and heating mantle
-
Filtration apparatus
Procedure:
-
To a reactor, add this compound (1.0 eq), urea (1.2 eq), and water.
-
Heat the mixture to reflux and maintain for 5-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, ammonia gas will be evolved and can be neutralized by bubbling through a dilute acid solution.
-
After the reaction is complete, cool the solution to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-(trans-3-methylcyclohexyl)urea.
Protocol 2: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-1-(trans-3-methylcyclohexyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative example of the Biginelli reaction using the N-substituted urea synthesized in Protocol 1.
Materials:
-
N-(trans-3-methylcyclohexyl)urea
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve N-(trans-3-methylcyclohexyl)urea (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.
-
A solid precipitate will form. Allow the mixture to stand for a few hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.
Data Presentation
The following table summarizes expected yields and reaction times for the synthesis of various N-substituted dihydropyrimidinones based on analogous reactions reported in the literature.
| Entry | Aldehyde | β-Ketoester | N-Substituted Urea | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | N-Cyclohexylurea | HCl | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | N-Cyclohexylurea | HCl | Ethanol | 3 | 92 |
| 3 | 4-Nitrobenzaldehyde | Methyl acetoacetate | N-Phenylurea | Yb(OTf)₃ | THF | 12 | 88 |
| 4 | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 2 | 95 |
Note: The data presented are for analogous reactions and may vary for the specific synthesis using N-(trans-3-methylcyclohexyl)urea.
Reaction Mechanism
The Biginelli reaction proceeds through a series of acid-catalyzed condensation and cyclization steps. The proposed mechanism for the synthesis of N-substituted dihydropyrimidinones is outlined below.
Figure 2: Proposed mechanism for the N-substituted Biginelli reaction.
Conclusion
While the direct use of this compound in the synthesis of N-heterocycles is not extensively reported, its structure makes it a valuable starting material for creating novel, chiral heterocyclic compounds. The proposed two-step synthesis of N-substituted dihydropyrimidinones via the Biginelli reaction provides a robust and versatile method for accessing a diverse library of potentially bioactive molecules. The detailed protocols and mechanistic insights provided in these application notes serve as a practical guide for researchers to explore the synthetic utility of this compound in their drug discovery and development endeavors. Further optimization of reaction conditions may be required to achieve optimal yields for specific substrates.
Troubleshooting & Optimization
Technical Support Center: Resolution of trans-3-Methylcyclohexanamine Diastereomeric Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of diastereomeric salts of trans-3-Methylcyclohexanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the diastereomeric resolution of this compound with a chiral resolving agent such as tartaric acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No precipitation of diastereomeric salt | 1. High solubility of both diastereomeric salts in the chosen solvent. 2. Insufficient concentration of the reactants. 3. Inappropriate temperature for crystallization. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Polar solvents generally dissolve polar salts, so a less polar solvent or a solvent mixture might be required to induce precipitation.[1][2] 2. Increase Concentration: Concentrate the solution by carefully evaporating some of the solvent. 3. Temperature Control: Attempt cooling the solution in an ice bath or even to lower temperatures. Some crystallizations require extended periods at low temperatures. 4. Seeding: If a small amount of the desired diastereomeric salt crystal is available, add a seed crystal to induce crystallization. |
| Low yield of the desired diastereomeric salt | 1. The desired diastereomer has significant solubility in the mother liquor. 2. Co-precipitation of the undesired diastereomer. 3. Incomplete salt formation. | 1. Optimize Solvent System: Use anti-solvent addition. For instance, if the salt is soluble in methanol, slowly add a less polar solvent like diethyl ether or toluene to decrease solubility and promote precipitation. 2. Recrystallization: A low yield might be a trade-off for higher purity. Multiple recrystallizations can improve purity but at the cost of yield.[3][4] 3. Molar Ratio Adjustment: Ensure an optimal molar ratio of the amine to the resolving agent. While a 1:1 ratio is common, sometimes an excess of one component can improve salt formation and precipitation of the less soluble salt. |
| Poor enantiomeric excess (ee) of the final product | 1. Inefficient separation of the diastereomeric salts. 2. The solubilities of the two diastereomeric salts are very similar in the chosen solvent. 3. Racemization of the chiral center during the process. | 1. Multiple Recrystallizations: Perform sequential recrystallizations of the diastereomeric salt. Monitor the optical rotation or chiral HPLC at each step to track the enrichment. 2. Solvent Optimization: The choice of solvent is critical as it can significantly influence the solubility difference between diastereomers. A thorough solvent screen is recommended.[5][2] 3. Mild Conditions: Ensure that the conditions for salt breaking (e.g., basification to recover the free amine) are mild to prevent racemization. Avoid excessive heat or strong acids/bases if the chiral center is labile. |
| Oily precipitate instead of crystalline solid | 1. The melting point of the diastereomeric salt is below the temperature of the solution. 2. Presence of impurities. | 1. Lower Crystallization Temperature: Ensure the solution is cooled sufficiently. 2. Solvent Change: An oily precipitate can sometimes be encouraged to crystallize by changing the solvent system. Try triturating the oil with a non-polar solvent like hexane. 3. Purify Starting Materials: Ensure the racemic this compound and the resolving agent are of high purity. |
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agent is best for this compound?
A1: L-(+)-Tartaric acid is a commonly used and effective resolving agent for cyclic amines like this compound due to its availability and tendency to form crystalline salts.[6][7][8][9] However, if resolution is challenging, other chiral acids such as mandelic acid or camphorsulfonic acid could be explored.[10]
Q2: What is the recommended solvent for the crystallization?
A2: Based on protocols for the structurally similar trans-1,2-diaminocyclohexane, a mixture of water and a protic organic solvent like methanol is a good starting point.[6][7] The ideal solvent system is one where the desired diastereomeric salt has low solubility, while the other diastereomer remains in solution. A solvent screen is highly recommended to determine the optimal solvent for your specific application.
Q3: How can I improve the separation of the two diastereomeric salts?
A3: The key to separating diastereomeric salts is to exploit their different physical properties, primarily solubility.[11] You can enhance separation by:
-
Careful solvent selection: Find a solvent where the solubility difference between the two salts is maximized.
-
Controlled cooling: Slow cooling can lead to the formation of purer crystals.
-
Recrystallization: One or more recrystallization steps are often necessary to achieve high diastereomeric purity.
Q4: How do I recover the free amine from the diastereomeric salt?
A4: To recover the enantiomerically enriched amine, the diastereomeric salt is typically dissolved or suspended in water and treated with a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the ammonium salt.[9][12] The free amine can then be extracted into an organic solvent (e.g., diethyl ether, dichloromethane), and the solvent evaporated to yield the purified amine.[12]
Q5: What is a typical yield and enantiomeric excess (ee) I can expect?
A5: For the analogous resolution of trans-1,2-diaminocyclohexane with tartaric acid, yields of the diastereomeric salt can be as high as 90%, with an enantiomeric excess of the final amine greater than 99% after recrystallization.[6][7] While these values provide a good benchmark, the actual yield and ee for this compound may vary depending on the specific experimental conditions.
Experimental Protocols
The following is an adapted experimental protocol for the resolution of racemic this compound based on the successful resolution of trans-1,2-diaminocyclohexane.[6][7][13]
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Distilled water
-
Methanol
-
Glacial acetic acid
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve L-(+)-tartaric acid (0.5 molar equivalents relative to the amine) in distilled water with stirring.
-
Slowly add the racemic this compound (1.0 molar equivalent). The addition is exothermic, and the rate should be controlled to keep the temperature around 70°C.[6][7]
-
To the resulting solution, add glacial acetic acid (approximately 0.85 molar equivalents). A white precipitate should form.[6][7]
-
-
Crystallization:
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water, followed by several portions of cold methanol.[6][7]
-
The resulting solid is the diastereomeric salt of one of the enantiomers of this compound.
-
For higher purity, the salt can be recrystallized from a minimal amount of hot water or a water/methanol mixture.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add 50% aqueous NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol [14][15] |
| Boiling Point | 151-153 °C |
| Density | 0.843 g/mL |
Typical Molar Ratios for Resolution of a Cyclohexanediamine Analogue [6][7]
| Component | Molar Equivalents |
| Racemic Diamine | 1.0 |
| L-(+)-Tartaric Acid | 0.5 |
| Glacial Acetic Acid | ~0.85-0.9 |
Visualizations
Caption: Experimental workflow for the diastereomeric resolution of this compound.
Caption: A logical flowchart for troubleshooting low yield or purity in diastereomeric salt crystallization.
References
- 1. Solubility factors when choosing a solvent [labclinics.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrj.org [chemrj.org]
- 7. researchgate.net [researchgate.net]
- 8. datapdf.com [datapdf.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chegg.com [chegg.com]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. (1S,3S)-3-Methylcyclohexanamine | C7H15N | CID 7006452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Methylcyclohexylamine, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chiral Resolution Efficiency with trans-3-Methylcyclohexanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of chiral resolution using trans-3-Methylcyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using this compound?
A1: The chiral resolution of a racemic mixture of acidic compounds, such as carboxylic acids, with this compound is based on the formation of diastereomeric salts. The racemic acid (a mixture of R and S enantiomers) reacts with a single enantiomer of the chiral amine (for example, (1R,3R)-3-Methylcyclohexanamine) to form a pair of diastereomers: [(R)-acid-(1R,3R)-amine] and [(S)-acid-(1R,3R)-amine]. These diastereomers are no longer mirror images and thus exhibit different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.
Q2: How do I choose the appropriate enantiomer of this compound for my racemic acid?
A2: The choice of the (1R,3R) or (1S,3S) enantiomer of this compound is often empirical. It is recommended to perform small-scale screening experiments with both enantiomers of the resolving agent to determine which one forms a less soluble, more crystalline salt with the desired enantiomer of the racemic acid. The efficiency of the resolution is highly dependent on the specific interactions between the acid and the amine.
Q3: What methods can be used to determine the enantiomeric excess (e.e.) of the resolved acid?
A3: The enantiomeric excess of the resolved carboxylic acid can be determined using several analytical techniques. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method that employs a chiral stationary phase to separate the enantiomers.
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable derivatives of the chiral acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for the determination of their ratio.
-
Polarimetry: This technique measures the optical rotation of the sample, which can be compared to the known specific rotation of the pure enantiomer. However, this method is less accurate for determining high e.e. values and can be affected by impurities.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No precipitation of diastereomeric salt occurs. | 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The concentration of the reactants is too low. 3. The temperature is too high. | 1. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). 2. Increase the concentration of the racemic acid and this compound. 3. Gradually cool the solution. If necessary, cool to 0-4 °C and allow it to stand for an extended period. 4. Try adding an anti-solvent (a solvent in which the salts are insoluble) dropwise to induce precipitation. |
| The obtained diastereomeric salt has low diastereomeric excess (d.e.). | 1. The solubilities of the two diastereomeric salts are very similar in the chosen solvent. 2. The crystallization process was too rapid, leading to co-precipitation. 3. The molar ratio of the resolving agent to the racemic acid is not optimal. | 1. Perform a thorough solvent screening to find a solvent system that maximizes the solubility difference. 2. Slow down the crystallization process by cooling the solution gradually and avoiding rapid agitation. 3. Optimize the molar ratio of this compound to the racemic acid. Ratios of 0.5 to 1.0 equivalent of the resolving agent are a good starting point. 4. Perform recrystallization of the obtained salt. |
| The yield of the desired diastereomeric salt is low. | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Incomplete reaction between the acid and the amine. 3. Loss of product during filtration and washing. | 1. Cool the crystallization mixture to a lower temperature before filtration to minimize solubility losses. 2. Ensure the acid and amine are fully dissolved and mixed, allowing sufficient time for salt formation. 3. Wash the filtered crystals with a minimal amount of cold solvent. |
| Difficulty in liberating the enantiopure acid from the diastereomeric salt. | 1. Incomplete acidification or basification. 2. Formation of an emulsion during extraction. 3. The free acid is soluble in the aqueous layer. | 1. Adjust the pH of the aqueous solution to be well below the pKa of the carboxylic acid (typically pH 1-2 with HCl) to ensure complete protonation. 2. Add a small amount of a saturated brine solution to break the emulsion. 3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the acid. |
Data Presentation
Table 1: Solvent Screening for Diastereomeric Crystallization
This table should be used to record the results of your solvent screening experiments to identify the optimal solvent for the resolution.
| Solvent System | Volume (mL) | Initial Temp. (°C) | Final Temp. (°C) | Yield of Salt (mg) | Diastereomeric Excess (d.e.) (%) | Notes |
| Ethanol | 10 | 70 | 4 | |||
| Isopropanol | 10 | 70 | 4 | |||
| Acetonitrile | 10 | 60 | 4 | |||
| Ethyl Acetate | 10 | 50 | 4 | |||
| Ethanol/Water (9:1) | 10 | 70 | 4 | |||
| ... |
Table 2: Optimization of Molar Ratio of Resolving Agent
This table is for documenting the effect of the molar ratio of this compound on the resolution efficiency.
| Molar Ratio (Amine:Acid) | Solvent | Yield of Salt (mg) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| 0.5 : 1 | ||||
| 0.6 : 1 | ||||
| 0.8 : 1 | ||||
| 1.0 : 1 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol) with heating until a clear solution is obtained.
-
In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in a minimal amount of the same solvent.
-
Slowly add the amine solution to the hot acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
Collect the precipitated diastereomeric salt by filtration.
-
Wash the crystals with a small amount of the cold solvent and dry them.
-
-
Recrystallization of the Diastereomeric Salt (Optional but Recommended):
-
Dissolve the obtained salt in a minimal amount of the hot crystallization solvent.
-
Allow the solution to cool slowly to induce recrystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry. Repeat this step until the desired diastereomeric purity is achieved.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with a dilute acid (e.g., 1M HCl) to a pH of 1-2.
-
Extract the liberated carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess (e.e.):
-
Analyze the obtained carboxylic acid using an appropriate method (e.g., chiral HPLC, NMR with a chiral solvating agent) to determine its enantiomeric excess.
-
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting decision-making process.
troubleshooting common side reactions in 3-methylcyclohexanamine synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of 3-methylcyclohexanamine, targeting researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 3-methylcyclohexanamine?
A1: The primary side products depend on the synthetic route. In reductive amination of 3-methylcyclohexanone, common impurities include unreacted starting material, the intermediate imine, and over-alkylation products like N,N-disubstituted amines.[1][2] When starting from the reduction of 3-methylcyclohexanone oxime, incomplete reduction can leave residual oxime, and over-reduction can lead to byproducts.[3] In catalytic hydrogenation of nitrocyclohexane, potential byproducts include cyclohexanone oxime, cyclohexanone, and cyclohexanol.[4][5]
Q2: How can I control the stereoselectivity to favor the cis or trans isomer of 3-methylcyclohexanamine?
A2: Controlling the cis/trans isomer ratio is a critical challenge. The choice of catalyst and reaction conditions plays a significant role. For instance, in catalytic hydrogenation, the catalyst choice (e.g., Platinum vs. Palladium) and the solvent can influence the stereochemical outcome.[6][7] Low-pressure hydrogenation using platinum oxide has been used to prepare the cis isomer of a related compound.[8] Generally, thermodynamic control (higher temperatures, longer reaction times) may favor the more stable isomer, while kinetic control (lower temperatures, more reactive catalysts) may favor the other.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Catalyst Inactivity: The catalyst may be old, poisoned, or used in insufficient quantity.[9] Impurities in the starting material, particularly sulfur-containing compounds, can poison noble metal catalysts like Palladium.[9]
-
Incomplete Imine/Oxime Formation: In reductive amination, the initial formation of the imine may be incomplete or reversible.[10][11] Adjusting pH with a mild acid catalyst can sometimes improve imine formation.[10]
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may be insufficient for the reaction to go to completion.[9]
-
Poor Reducing Agent Choice: For reductive aminations, some reducing agents like NaBH₄ can reduce the starting ketone before it forms an imine.[2] Using a milder agent like sodium cyanoborohydride (NaBH₃CN) can be more selective for the imine.[2]
Q4: I'm having difficulty purifying the final product. What methods are recommended?
A4: Purification can be challenging due to the similar physical properties of the isomers and byproducts.
-
Distillation: Fractional distillation is a common method but may not be effective at separating close-boiling isomers.
-
Crystallization: The isomers can be separated by converting the amine mixture into salts (e.g., dihydrochlorides) and using their differential solubility in a suitable solvent system for recrystallization.[12]
-
Chromatography: While not always ideal for large-scale work, column chromatography can be effective for separating isomers and impurities.[1]
Troubleshooting Guide
Problem 1: Incomplete Reaction (Significant Starting Material Remains)
| Potential Cause | Suggested Solution |
| Catalyst Poisoning or Inactivity | Use a fresh batch of catalyst.[9] If catalyst poisoning is suspected (e.g., by sulfur compounds), purify the starting materials.[9] Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[9] |
| Insufficient Hydrogen Pressure/Time | Increase the hydrogen pressure using appropriate equipment like a Parr shaker.[9] Increase the reaction time and monitor progress by TLC or GC. |
| Poor Imine Formation (Reductive Amination) | Ensure anhydrous conditions. Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[10] Monitor imine formation by NMR or IR before adding the reducing agent.[11] |
| Ineffective Reducing Agent | If using NaBH₄, allow sufficient time for the imine to form before adding it.[2] Alternatively, switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or NaBH₃CN.[1][2] |
Problem 2: Formation of Secondary Amine Byproduct (N-(3-methylcyclohexyl)-3-methylcyclohexanamine)
| Potential Cause | Suggested Solution |
| Reaction of Product with Imine Intermediate | This occurs when the newly formed primary amine reacts with the remaining imine intermediate. Use a larger excess of the ammonia source (e.g., ammonium acetate) to outcompete the product amine. |
| Incorrect Stoichiometry | Ensure the molar ratio of the amine source to the ketone is optimized. A significant excess of the amine source is often required. |
Problem 3: Undesired cis:trans Isomer Ratio
| Potential Cause | Suggested Solution |
| Non-Optimal Catalyst System | The choice of catalyst metal (e.g., Pt, Pd, Rh, Ni) and support can heavily influence stereoselectivity.[6] Experiment with different catalysts. For example, Rhodium-on-carbon has been used to obtain cis-isomers in related systems.[13] |
| Reaction Conditions Favoring Wrong Isomer | Alter the reaction temperature and pressure. Higher temperatures can sometimes lead to thermodynamic product mixtures, while lower temperatures may favor the kinetic product.[6] The solvent can also play a role; try polar protic (e.g., EtOH, AcOH) vs. aprotic solvents (e.g., THF, EtOAc).[9] |
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting common issues in amine synthesis.
Caption: Main reaction and side pathways in reductive amination synthesis.
Experimental Protocols
Protocol: Reductive Amination of 3-Methylcyclohexanone
This protocol is a representative procedure and may require optimization.
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylcyclohexanone (1.0 eq), ammonium acetate (5-10 eq), and an appropriate solvent such as methanol or ethanol.
-
Stir the mixture at room temperature or gentle reflux for 1-4 hours to facilitate the formation of the imine intermediate. Progress can be monitored via TLC or by the separation of water.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in portions, ensuring the temperature remains low.[1][2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
-
Workup and Isolation:
-
Quench the reaction carefully by slowly adding dilute aqueous HCl until the effervescence ceases.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ketone or non-basic impurities.
-
Basify the aqueous layer by adding a concentrated NaOH or KOH solution until the pH is >12.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-methylcyclohexanamine.
-
-
Purification:
-
The crude product can be purified by fractional distillation under vacuum or by conversion to a salt followed by recrystallization to separate isomers.[12]
-
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DE966201C - Process for the preparation of cyclohexanone oxime by catalytic hydrogenation of nitrocyclohexane salts - Google Patents [patents.google.com]
- 4. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. drhazhan.com [drhazhan.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Reductive Amination of 3-Methylcyclohexanone
Welcome to the technical support center for the reductive amination of 3-methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive amination of 3-methylcyclohexanone, and how do they compare?
A1: Several reducing agents can be employed for the reductive amination of 3-methylcyclohexanone. The choice of reagent can significantly impact yield, selectivity, and reaction conditions. The most common options include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, often preferred for one-pot reactions. It is particularly effective in reducing the intermediate iminium ion much faster than the starting ketone, which minimizes the formation of the corresponding alcohol byproduct. It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a slightly acidic pH (around 5-6). This condition favors the formation of the iminium ion, which is then readily reduced. However, NaBH₃CN is toxic and can generate hydrogen cyanide gas, requiring careful handling.[2]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent that can reduce both the iminium ion and the starting ketone. To favor the amination product, the reaction is often carried out in a stepwise manner: first, the imine is formed, and then NaBH₄ is added. It is typically used in protic solvents like methanol or ethanol.[1]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is another effective method. This approach is often considered a "green" alternative but may require specialized equipment for handling hydrogen gas under pressure.
Q2: How does pH affect the reductive amination of 3-methylcyclohexanone?
A2: pH is a critical parameter in reductive amination. The reaction generally proceeds best under weakly acidic conditions (pH 5-7). This is because the formation of the imine/iminium ion intermediate is acid-catalyzed, but a highly acidic environment will protonate the amine nucleophile, rendering it unreactive. Maintaining the optimal pH is crucial for maximizing the reaction rate and yield. Acetic acid is commonly added as a catalyst to achieve the desired pH range.
Q3: What are common side reactions, and how can they be minimized?
A3: The primary side reactions in the reductive amination of 3-methylcyclohexanone are:
-
Reduction of the ketone: The reducing agent can directly reduce 3-methylcyclohexanone to 3-methylcyclohexanol. This is more prevalent with strong reducing agents like NaBH₄. Using a milder, more selective reagent like NaBH(OAc)₃ can minimize this side reaction.
-
Over-alkylation: If a primary amine is used, the resulting secondary amine can react further with another molecule of 3-methylcyclohexanone to form a tertiary amine. This can be controlled by using an excess of the primary amine or by performing a stepwise reaction where the imine is formed first and then reduced.
-
Aldol condensation: Under basic conditions, the ketone can undergo self-condensation. Maintaining a neutral to slightly acidic pH helps to avoid this.
Q4: How can I control the diastereoselectivity of the reaction to obtain the desired cis or trans isomer of the N-substituted 3-methylcyclohexylamine?
A4: The diastereoselectivity of the reduction of the intermediate imine is influenced by several factors, including the steric bulk of the reducing agent, the amine substituent, and the reaction temperature. The methyl group at the 3-position of the cyclohexanone ring directs the incoming hydride from the less hindered face.
-
Bulky reducing agents tend to favor the formation of the trans isomer due to steric hindrance.
-
Reaction temperature can also play a role, with lower temperatures generally leading to higher diastereoselectivity.
-
In a biocatalytic approach using an imine reductase (IRED), high diastereoselectivity can be achieved. For example, the reductive amination of (R)-3-methylcyclohexanone with ammonia using the IRED IR_20 yielded the (1S,3R)-amine product with a 94% diastereomeric excess (d.e.).[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient imine/iminium ion formation: Incorrect pH, insufficient reaction time, or steric hindrance. | 1. Adjust the pH to 5-7 using acetic acid. Increase the reaction time for imine formation before adding the reducing agent. For sterically hindered substrates, consider using a Lewis acid catalyst like Ti(OiPr)₄. |
| 2. Decomposition of the reducing agent: Moisture in the reaction or use of an inappropriate solvent. | 2. Ensure all reagents and solvents are anhydrous, especially when using NaBH(OAc)₃. Use aprotic solvents like DCM or THF for NaBH(OAc)₃ and protic solvents like methanol for NaBH₄.[1][4] | |
| 3. Ineffective reducing agent: The chosen reducing agent may not be suitable for the specific substrate combination. | 3. If using NaBH₄ in a one-pot reaction, switch to a milder reagent like NaBH(OAc)₃ or NaBH₃CN.[1][2] | |
| Formation of 3-methylcyclohexanol as the major product | The reducing agent is preferentially reducing the ketone over the imine. | Use a more selective reducing agent like NaBH(OAc)₃, which is known to reduce iminium ions much faster than ketones.[1] Alternatively, perform a two-step reaction: form the imine first, then add NaBH₄ at a low temperature. |
| Formation of over-alkylated products (tertiary amines) | The secondary amine product is reacting further with the ketone. | Use a larger excess of the primary amine. Alternatively, perform a stepwise reaction by forming and isolating the imine before reduction. |
| Low Diastereoselectivity (mixture of cis and trans isomers) | The reducing agent is not providing sufficient facial selectivity during the hydride attack on the imine. | Experiment with different reducing agents of varying steric bulk. Lowering the reaction temperature can also improve diastereoselectivity. For high diastereoselectivity, consider a biocatalytic approach with an appropriate imine reductase.[3] |
| Complex mixture of products observed by TLC/GC-MS | Multiple side reactions are occurring (e.g., aldol condensation, over-alkylation, ketone reduction). | Re-evaluate the reaction conditions. Ensure the pH is weakly acidic. Use a milder and more selective reducing agent. Consider a stepwise protocol. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the reductive amination of 3-methylcyclohexanone.
Table 1: Biocatalytic Reductive Amination of (R)-3-Methylcyclohexanone with Ammonia
| Catalyst | Amine | Product | Yield | Diastereomeric Excess (d.e.) | Reference |
| Imine Reductase (IR_20) | Ammonia | (1S,3R)-3-Methylcyclohexylamine | 50% | 94% | [3] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a solution of 3-methylcyclohexanone (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF) under an inert atmosphere, add glacial acetic acid (1.0-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
-
Imine Formation: To a solution of 3-methylcyclohexanone (1.0 eq) and the amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Reductive Amination Workflow
References
purification techniques for removing impurities from trans-3-Methylcyclohexanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of trans-3-Methylcyclohexanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurity is typically the cis-isomer, cis-3-Methylcyclohexanamine. Other potential impurities depend on the synthetic route and may include unreacted starting materials (e.g., 3-methylcyclohexanone), reagents, solvents, and byproducts from side reactions.
Q2: How can I effectively separate the cis and trans isomers of 3-Methylcyclohexanamine?
A2: Separating these diastereomers is a key challenge. The most effective methods are:
-
Fractional Crystallization of Salts: This is a highly effective technique. By converting the mixture of amine isomers into their corresponding salts (e.g., dihydrochlorides), you can exploit the solubility differences between the cis and trans salts in a specific solvent. A common approach involves crystallization from an alcohol like methanol or ethanol, where one isomer's salt is significantly less soluble.[1]
-
Fractional Distillation: While possible for the free base, this method can be challenging if the boiling points of the cis and trans isomers are very close. It requires a highly efficient distillation column.[2]
-
Preparative Chromatography: Techniques like supercritical fluid chromatography (SFC) or reversed-phase liquid chromatography (LC) can be used for high-purity separation, especially in drug discovery settings.[3]
Q3: Which analytical techniques are best for assessing the purity and isomeric ratio of my sample?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography (GC): GC is an excellent tool for determining the ratio of cis to trans isomers and identifying other volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can unambiguously distinguish between the cis and trans isomers based on differences in the chemical environments of their protons and carbons.[1][4] Quantitative NMR (qNMR) can also be used for absolute purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC) and LC-MS: These are standard methods in the pharmaceutical industry for purity analysis and impurity profiling.[6]
Q4: My overall yield is low after purification. What are the common causes and solutions?
A4: Low yield can result from several factors:
-
Multiple Recrystallization Steps: While effective for purity, each crystallization step involves some product loss. Minimize the number of steps by optimizing the solvent system and cooling process in the first crystallization.
-
Product Solubility: During crystallization, your product might be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents or solvent mixtures to find a system where the desired isomer has low solubility.
-
Handling Losses: Physical losses during transfers, filtration, and drying can add up. Ensure careful handling at each stage.
-
In-process Degradation: Although less common for this molecule, ensure your purification conditions (e.g., temperature) are not causing degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor separation of cis/trans isomers by fractional distillation. | The boiling points of the isomers are too close for the distillation column's efficiency. | Switch to purification by fractional crystallization of a salt (e.g., dihydrochloride), which exploits solubility differences rather than boiling points.[1] If distillation is required, use a column with higher theoretical plates (e.g., a spinning band column). |
| Low purity (<99%) after a single crystallization of the hydrochloride salt. | The chosen solvent system is not optimal for discriminating between the cis and trans isomer salts. The initial ratio of isomers is heavily skewed towards the undesired isomer. | Screen a variety of solvents (e.g., methanol, ethanol, isopropanol) or mixtures thereof.[2] A patent for a similar compound successfully used methanol to precipitate the trans isomer dihydrochloride, leaving the more soluble cis form in the filtrate.[1] A second recrystallization may be necessary. |
| GC analysis shows residual starting material (e.g., 3-methylcyclohexanone). | The initial reaction was incomplete. The work-up procedure did not effectively remove the starting material. | Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Incorporate an acid-base extraction into your work-up. The amine product will move to the aqueous phase upon acidification, leaving the neutral ketone starting material in the organic layer. |
| NMR spectrum shows unexpected signals after purification. | Contamination from solvents used during purification. Byproducts formed during the salt formation or neutralization steps. | Ensure the product is thoroughly dried under a vacuum to remove all residual solvents. Review the stability of your compound under the pH and temperature conditions used. Analyze intermediates by NMR if possible. Use orthogonal analytical techniques like LC-MS to identify the unknown impurities.[6] |
Quantitative Data Summary
The following table summarizes representative data for common purification techniques, highlighting the trade-offs between purity and yield.
| Purification Method | Key Parameter | Typical Purity Achieved (trans-isomer) | Typical Yield | Notes |
| Fractional Distillation (Free Base) | Column Efficiency | 90-98% | 60-80% | Highly dependent on the boiling point difference and column efficiency.[2] |
| Fractional Crystallization (Dihydrochloride Salt) | Solvent Selection | >99% | 50-70% | A patent demonstrated achieving >99% purity for the trans-isomer of a similar diamine by crystallization from methanol.[1] |
| Preparative Chromatography (LC/SFC) | Stationary/Mobile Phase | >99.5% | 40-60% | Offers very high purity but is often more resource-intensive and may result in lower yields for large-scale work.[3] |
Experimental Protocols
Protocol 1: Purification via Fractional Crystallization of the Dihydrochloride Salt
This protocol is adapted from methods used for separating similar cis/trans isomers.[1][2]
-
Dissolution: Dissolve the crude mixture of cis- and this compound in a suitable alcohol, such as methanol or ethanol (approx. 5-10 mL per gram of amine).
-
Salt Formation: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a calculated amount of concentrated HCl while stirring. Monitor the pH to ensure it becomes strongly acidic (pH < 2).
-
Precipitation: The dihydrochloride salt of one of the isomers (typically the trans isomer is less soluble) will begin to precipitate. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same alcohol used for crystallization).
-
Analysis: Dry the crystals and analyze a small sample by GC or NMR to confirm the isomeric purity. If purity is insufficient, a second recrystallization from fresh hot solvent may be performed.
-
Recovery of Free Amine: To recover the purified free amine, dissolve the salt in water and neutralize by adding a strong base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12).
-
Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the 3-Methylcyclohexanamine sample (approx. 1 mg/mL) in a suitable solvent such as dichloromethane or methanol.
-
Instrument Setup: Use a GC equipped with a Flame Ionization Detector (FID). A capillary column suitable for amines (e.g., a DB-5 or a column with a basic deactivation) should be used.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample. The cis and trans isomers should appear as distinct peaks. The relative percentage of each can be determined by integrating the peak areas.
Visualizations
Experimental Workflow
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Isomer Separation
Caption: Decision tree for troubleshooting poor separation of cis/trans isomers.
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | 1193-17-5 | Benchchem [benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amecj.com [amecj.com]
strategies to control stereoselectivity in the synthesis of substituted cyclohexylamines
Welcome to the technical support center for the stereoselective synthesis of substituted cyclohexylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am planning the synthesis of a substituted cyclohexylamine. Which stereoselective strategy should I choose?
A1: The choice of strategy depends on several factors, including the desired substitution pattern, the required level of stereocontrol (diastereo- and/or enantioselectivity), and the available starting materials and reagents.
-
For highly functionalized cyclohexylamines with excellent diastereoselectivity: A visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones is a robust method.[1][2] An asymmetric version using a chiral phosphoric acid (CPA) can also be employed to achieve enantioselectivity.[2][3]
-
For cis-3-substituted cyclohexylamines with high enantioselectivity: An organocatalytic asymmetric cascade reaction using a chiral Brønsted acid and an achiral amine with 2,6-diketones is a highly effective one-pot method.[1][4]
-
For optically pure cis- or trans-3-substituted cyclohexylamines: A three-step biocatalytic approach starting from prochiral diketones offers excellent stereocontrol.[5]
-
When using a specific chiral precursor to direct stereochemistry: The use of a chiral auxiliary that is temporarily incorporated into the molecule can be a reliable method.[6][7]
Q2: My visible-light-enabled [4+2] cycloaddition is giving low diastereoselectivity. What are the possible causes and solutions?
A2: Low diastereoselectivity in this reaction is often related to the choice of base. For example, using potassium phosphate (K₃PO₄) can result in a significantly lower diastereomeric ratio (e.g., 3:1 dr) compared to bases like disodium phosphate (Na₂HPO₄) or ammonium hexafluorophosphate (NH₄PF₆), which can provide excellent diastereoselectivity (>20:1 dr).
Troubleshooting Flowchart for Low Diastereoselectivity
Caption: Troubleshooting low diastereoselectivity.
Q3: The yield of my photocatalyzed cycloaddition is low. What should I check?
A3: Low yields in this reaction can be attributed to several factors:
-
Reaction Temperature: The reaction is sensitive to temperature. Increasing the temperature from 45 °C to 65 °C can cause decomposition of the N-cyclobutyl aniline starting material, leading to a lower yield. Conversely, running the reaction at a lower temperature, such as 25 °C, can result in poor reactivity and incomplete conversion.
-
Essential Reaction Components: The photosensitizer, light source, and base are all crucial for the reaction to proceed. Ensure that the photosensitizer is active, the light source is emitting at the correct wavelength and intensity, and the base is present in the correct stoichiometry.
-
Solvent System: While pure solvents like methanol or THF can be used, a mixed solvent system such as THF/MeOH (10:1) has been shown to be optimal.
Q4: I am using a chiral auxiliary, but the diastereoselectivity is poor. What can I do?
A4: Poor diastereoselectivity in chiral auxiliary-mediated reactions can often be addressed by:
-
Choice of Auxiliary: The structure of the chiral auxiliary plays a critical role in directing the stereochemical outcome. It may be necessary to screen different auxiliaries to find one that is well-suited for your specific substrate.
-
Reaction Conditions: Temperature, solvent, and the presence of Lewis acids can all influence the degree of stereocontrol. Optimization of these parameters is often necessary. For example, in aldol reactions using oxazolidinone auxiliaries, the choice of Lewis acid and base is crucial for achieving high diastereoselectivity.[6]
-
Purity of the Chiral Auxiliary: Ensure that the chiral auxiliary is enantiomerically pure, as the presence of the other enantiomer will lead to the formation of the undesired diastereomer.
Q5: What are common issues encountered during the cleavage of chiral auxiliaries?
A5: A primary issue is the incomplete or non-selective cleavage of the auxiliary, which can lead to a mixture of products and make purification difficult. For oxazolidinone auxiliaries, the choice of cleavage reagent is critical. For instance, using lithium hydroxide (LiOH) can lead to undesired cleavage of the oxazolidinone ring itself, whereas lithium hydroperoxide (LiOOH) is more selective for the desired cleavage.[8] It is also important to consider that harsh cleavage conditions can sometimes lead to racemization of the product.
Troubleshooting Guides
Strategy 1: Visible-Light-Enabled [4+2] Cycloaddition
| Problem | Possible Cause | Recommendation |
| Low Diastereomeric Ratio (dr) | Suboptimal base used. | Replace bases like K₃PO₄ with Na₂HPO₄ or NH₄PF₆. |
| Low Yield | Reaction temperature is too high or too low. | Optimize the temperature; 45 °C is a good starting point. Avoid temperatures above 65 °C to prevent starting material decomposition. |
| Inactive photosensitizer. | Use a fresh or properly stored photosensitizer. | |
| Insufficient light exposure. | Ensure the reaction vessel is close to the light source and that the light source is functioning correctly. | |
| Reaction Not Proceeding | Absence of an essential component. | Verify the presence of the photosensitizer, base, and light source. |
| Low Enantiomeric Excess (ee) in Asymmetric Version | Inappropriate chiral phosphoric acid (CPA) catalyst. | Screen different CPA catalysts to find one that provides good enantiocontrol for the specific substrate. |
| Racemic background reaction is competing. | Lowering the reaction temperature may sometimes favor the catalyzed pathway and improve ee. |
Strategy 2: Organocatalytic Asymmetric Cascade Reaction
| Problem | Possible Cause | Recommendation |
| Low Enantiomeric Excess (ee) | Suboptimal chiral Brønsted acid catalyst. | Screen a panel of chiral phosphoric acid catalysts to identify the most effective one for the substrate. |
| Incorrect catalyst loading. | Optimize the catalyst loading; typically, 1-10 mol% is used. | |
| Incorrect Diastereoselectivity (trans instead of cis) | The choice of chiral phosphoric acid is crucial for obtaining the cis-isomer. | Ensure the correct chiral phosphoric acid catalyst is being used as specified in literature protocols for cis-selectivity.[1] |
| Slow or Incomplete Reaction | Insufficient catalysis by the achiral amine and/or Brønsted acid. | Ensure the purity of both the achiral amine and the chiral Brønsted acid. |
| Inefficient reduction step. | Check the quality and stoichiometry of the Hantzsch ester used as the reductant. |
Experimental Protocols
Key Experiment 1: Visible-Light-Enabled Diastereoselective [4+2] Cycloaddition
This protocol is adapted from the work of Wang and coworkers.[2]
Materials:
-
N-cyclobutyl aniline (1.0 equiv)
-
α-benzyl-substituted vinylketone (1.2 equiv)
-
Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 2 mol%)
-
NH₄PF₆ (0.6 equiv)
-
THF/MeOH (10:1 v/v)
-
7 W blue LED light source
Procedure:
-
To an oven-dried reaction tube, add the N-cyclobutyl aniline, α-benzyl-substituted vinylketone, photocatalyst, and NH₄PF₆.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the THF/MeOH solvent mixture via syringe.
-
Stir the reaction mixture at 45 °C under irradiation from a 7 W blue LED.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted cyclohexylamine.
Key Experiment 2: Organocatalytic Asymmetric Cascade for cis-3-Substituted Cyclohexylamines
This protocol is based on the method developed by List and Zhou.[1]
Materials:
-
2,6-Diketone (1.0 equiv)
-
Achiral amine (1.0 equiv)
-
Hantzsch ester (1.1 equiv)
-
Chiral phosphoric acid catalyst (e.g., TRIP) (1-5 mol%)
-
Toluene
Procedure:
-
To a dry reaction vial, add the 2,6-diketone, achiral amine, Hantzsch ester, and chiral phosphoric acid catalyst.
-
Add toluene as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 35 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to yield the cis-3-substituted cyclohexylamine.
Visualizations
Reaction Pathway for Organocatalytic Asymmetric Cascade
Caption: Organocatalytic cascade reaction pathway.
Experimental Workflow for Photocatalyzed [4+2] Cycloaddition
Caption: Workflow for photocatalyzed cycloaddition.
References
- 1. Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines [organic-chemistry.org]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 8. UQ eSpace [espace.library.uq.edu.au]
overcoming solubility issues during diastereomeric salt crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind diastereomeric salt crystallization for chiral resolution?
Diastereomeric salt crystallization is a classical and widely used technique for separating enantiomers.[1][2][3] The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[2][4][5] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most importantly, different solubilities.[4][6][7] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, thereby separating it from the more soluble one which remains in the solution.[4][6] The separated diastereomeric salt can then be treated to remove the resolving agent, yielding the desired pure enantiomer.[5]
Q2: My diastereomeric salts are too soluble in the chosen solvent, leading to low or no crystallization. What should I do?
High solubility of both diastereomeric salts is a common issue that hinders crystallization and results in poor yields. Here are several strategies to address this problem:
-
Solvent Screening: The choice of solvent is critical.[8] A systematic screening of various solvents and solvent mixtures is often necessary to find a system where the desired diastereomeric salt has low solubility while the other has significantly higher solubility.[9]
-
Anti-Solvent Addition: Introducing an anti-solvent (a solvent in which the salts are poorly soluble) can effectively reduce the overall solubility and induce crystallization.[8] The anti-solvent should be miscible with the primary solvent. Water is often used as an anti-solvent in combination with organic solvents like methanol.[8]
-
Cooling Crystallization: If the solubility of the salts is highly dependent on temperature, cooling the solution can induce supersaturation and promote crystallization.[4] This method is particularly effective for solutes with a steep temperature-solubility curve.[4]
-
Evaporation: Slowly evaporating the solvent increases the concentration of the diastereomeric salts, leading to supersaturation and eventually crystallization. This method can be combined with cooling to enhance the yield.
Q3: Only a small amount of the desired diastereomeric salt is crystallizing out, resulting in a very low yield. How can I improve the yield?
Low yield can be attributed to several factors, including unfavorable thermodynamics or kinetics. Here are some approaches to optimize the yield:
-
Optimize Stoichiometry of Resolving Agent: The stoichiometric ratio of the resolving agent to the racemate can influence the phase equilibrium of the system and, consequently, the yield.[1] Experimenting with slight excesses or even sub-stoichiometric amounts of the resolving agent can sometimes improve the yield of the desired salt.[8]
-
Temperature Optimization: For systems where solubility is temperature-dependent, optimizing the cooling profile is crucial. A slow, controlled cooling rate can favor the growth of the desired crystals over the nucleation of the undesired ones.[10]
-
Seeding: Introducing seed crystals of the pure, less soluble diastereomeric salt can direct the crystallization process, promoting the growth of the desired crystals and preventing the spontaneous nucleation of the more soluble salt.[1] This is a key strategy in kinetically controlled resolutions.[1]
-
Understanding the Phase Diagram: Constructing a ternary phase diagram of the two diastereomeric salts and the solvent is a powerful tool for understanding the system's behavior.[1][8] The phase diagram helps identify the eutectic composition and allows for the design of an optimal crystallization pathway to maximize the yield of the pure diastereomeric salt.[8]
Q4: Both diastereomeric salts are co-crystallizing, leading to poor enantiomeric purity of the final product. How can I prevent this?
Co-crystallization, where both the desired and undesired diastereomeric salts precipitate, is a significant challenge that compromises the purity of the resolved enantiomer. This can happen if the solubilities of the two salts are too similar or if the system forms solid solutions.
-
Solvent Selection: The right solvent can significantly enhance the solubility difference between the two diastereomers, thus reducing the likelihood of co-crystallization.[6][11]
-
Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals are not the most thermodynamically stable. In such cases, a kinetically controlled crystallization, where the reaction is stopped before reaching equilibrium, can yield the desired diastereomer in high purity.[1] This often involves seeding and carefully controlling the crystallization time.[1]
-
Control of Supersaturation: High levels of supersaturation can lead to rapid nucleation of both diastereomers.[12] Maintaining a low level of supersaturation favors crystal growth over nucleation, which can improve selectivity.[12] This can be achieved through slow cooling, slow addition of an anti-solvent, or controlled evaporation.
-
Phase Diagram Analysis: If the phase diagram reveals the formation of a solid solution, achieving high purity through simple crystallization is challenging.[13] In such cases, alternative resolution methods or a combination of techniques, like crystallization followed by enantioselective dissolution, might be necessary.[13]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No Crystallization | Diastereomeric salts are highly soluble in the chosen solvent. | - Screen for a less polar or a different class of solvent.- Add an anti-solvent to decrease solubility.- Attempt evaporative crystallization.- Increase the concentration of the racemate and resolving agent. |
| Low Yield | - Unfavorable eutectic composition.- Suboptimal temperature profile.- Insufficient supersaturation. | - Construct a ternary phase diagram to understand the system.- Optimize the cooling rate and final temperature.- Increase supersaturation by cooling, adding an anti-solvent, or evaporating the solvent.- Use seeding to promote the growth of the desired salt.[1] |
| Poor Enantiomeric Purity (Co-crystallization) | - Similar solubilities of the two diastereomeric salts.- Formation of a solid solution.- High supersaturation leading to indiscriminate nucleation. | - Screen for a solvent that maximizes the solubility difference.- Employ kinetic control by seeding and limiting crystallization time.- Control supersaturation by using a slower cooling rate or slower addition of anti-solvent.- Investigate the solid phase to check for solid solution formation.[13] |
| Oil Out / Amorphous Precipitate | - Too rapid generation of supersaturation.- Solvent has poor solvating power for the crystal lattice but good for the individual ions. | - Slow down the rate of cooling or anti-solvent addition.- Use a solvent mixture to fine-tune the solvating properties.- Increase the temperature to dissolve the oil and then cool slowly with seeding. |
| Inconsistent Results | - Polymorphism of the diastereomeric salts.- Variations in starting material purity.- Lack of control over crystallization parameters. | - Characterize the solid-state properties of the salts (e.g., using XRPD, DSC).- Ensure the purity of the racemate and resolving agent.- Implement strict control over temperature, agitation, and addition rates. |
Experimental Protocols
Protocol 1: General Solvent Screening for Diastereomeric Salt Crystallization
Objective: To identify a suitable solvent or solvent system that provides a significant solubility difference between the two diastereomeric salts.
Methodology:
-
Preparation of Diastereomeric Salts: Prepare small, equal quantities of both the desired (less soluble) and undesired (more soluble) diastereomeric salts in their pure forms.
-
Solvent Selection: Choose a diverse range of solvents (e.g., alcohols, ketones, esters, hydrocarbons, and their mixtures with water).
-
Solubility Measurement:
-
In separate vials, add a known amount of each pure diastereomeric salt.
-
Incrementally add a specific solvent at a constant temperature (e.g., 25 °C) with stirring until the solid completely dissolves.
-
Record the volume of solvent required to dissolve each salt.
-
Calculate the solubility of each salt in g/100 mL or other appropriate units.
-
-
Analysis: Compare the solubilities of the two diastereomeric salts in each solvent. A good candidate solvent will show a large ratio of solubility between the more soluble and less soluble salt.
Protocol 2: Cooling Crystallization with Seeding
Objective: To perform a controlled cooling crystallization to selectively crystallize the less soluble diastereomeric salt.
Methodology:
-
Solution Preparation: Dissolve the racemic mixture and the resolving agent in the chosen solvent at an elevated temperature until all solids are dissolved. The concentration should be such that the solution is saturated or slightly undersaturated at the initial temperature.
-
Cooling: Begin cooling the solution at a slow, controlled rate (e.g., 0.1-0.5 °C/min).[4]
-
Seeding: Once the solution reaches a temperature where it is slightly supersaturated with respect to the less soluble salt, add a small amount (0.1-1% by weight) of pure seed crystals of the desired diastereomeric salt.[4]
-
Crystal Growth: Continue the slow cooling to the final crystallization temperature to allow the crystals to grow.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Analysis: Analyze the enantiomeric purity of the crystallized salt using a suitable analytical technique (e.g., chiral HPLC).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Relationship between Key Crystallization Parameters
Caption: Interplay of key crystallization parameters.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. approcess.com [approcess.com]
- 12. mt.com [mt.com]
- 13. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Technical Support Center: Racemization and Recycling of Undesired Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the racemization and recycling of undesired enantiomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during racemization and dynamic kinetic resolution (DKR) experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Racemization | 1. Inactive Racemization Catalyst: The catalyst may be poisoned or deactivated. For metal catalysts, common poisons include sulfur compounds, carbon monoxide, and coordinating species like amines or phosphines.[1][2][3] For enzymatic racemases, extreme pH, temperature, or organic solvents can lead to denaturation. | 1a. Catalyst Handling and Purity: Ensure all reagents and solvents are of high purity and free from potential poisons. Use freshly prepared or properly stored catalysts. 1b. Catalyst Reactivation: For some metal catalysts, reactivation procedures may be possible. For example, iridium-based catalysts for amine racemization that are inactivated by methylamine release can sometimes be partially reactivated with hydroiodic acid.[4] 1c. Optimize Conditions for Enzymatic Racemases: Ensure the pH, temperature, and solvent conditions are within the optimal range for the specific racemase being used. |
| 2. Incompatible Reaction Conditions: The conditions required for the kinetic resolution (e.g., enzymatic reaction) may be inhibiting the racemization catalyst, or vice-versa.[4][5] | 2a. Catalyst Compatibility Screening: Perform control experiments to test the stability and activity of each catalyst under the proposed reaction conditions in the presence of all components of the reaction mixture. 2b. Spatial Separation of Catalysts: Consider using a biphasic system or immobilizing the catalysts in separate compartments of a flow reactor to prevent mutual deactivation.[4][6] | |
| 3. Insufficient Catalyst Loading: The amount of racemization catalyst may be too low to achieve a rate of racemization that is faster than the kinetic resolution. | 3a. Optimize Catalyst Loading: Systematically increase the loading of the racemization catalyst and monitor the effect on both the rate of racemization and the overall yield and enantiomeric excess (ee) of the product. | |
| Low Enantioselectivity (ee) in DKR | 1. Racemization of the Product: The desired product may be undergoing racemization under the reaction conditions. | 1a. Stability Check: Analyze the enantiomeric purity of the desired product under the DKR conditions in the absence of the starting material. 1b. Modify Reaction Conditions: If product racemization is observed, consider lowering the reaction temperature, changing the solvent, or using a less harsh racemization catalyst. |
| 2. Low Enantioselectivity of the Resolution Catalyst: The enzyme or chiral catalyst used for the kinetic resolution may have inherently low enantioselectivity for the substrate. | 2a. Catalyst Screening: Screen a variety of kinetic resolution catalysts (e.g., different lipases, esterases, or chiral chemical catalysts) to find one with higher enantioselectivity. 2b. Optimize Resolution Conditions: The enantioselectivity of enzymes can be influenced by the solvent, temperature, and the choice of acyl donor.[7][8] Experiment with these parameters to enhance enantioselectivity. | |
| 3. Rate of Racemization is Too Slow: If the rate of racemization of the starting material is significantly slower than the rate of the kinetic resolution, the faster-reacting enantiomer will be depleted, leading to a decrease in the overall enantioselectivity of the product.[5] | 3a. Increase Racemization Rate: Increase the temperature (if compatible with the enzyme) or the loading of the racemization catalyst. 3b. Decrease Resolution Rate: Lower the concentration of the kinetic resolution catalyst to better match the rate of racemization. | |
| Low Yield in DKR | 1. Catalyst Deactivation: Either the racemization or the resolution catalyst (or both) may be deactivating over the course of the reaction.[9][10] | 1a. Identify the Unstable Catalyst: Run separate experiments to assess the stability of each catalyst under the reaction conditions over time. 1b. Use More Robust Catalysts: Select catalysts known for their stability under the desired reaction conditions. Immobilization of catalysts can often enhance their stability. 1c. Sequential Addition: If one catalyst is less stable, consider a two-step, one-pot process where the less stable catalyst is added later in the reaction. |
| 2. Byproduct Formation: Side reactions may be consuming the starting material, product, or reagents. For example, in amine racemization, condensation reactions can lead to the formation of secondary amines.[11] | 2a. Reaction Monitoring: Use analytical techniques like GC or HPLC to monitor the reaction mixture for the formation of byproducts.[6] 2b. Optimize for Selectivity: Adjust reaction conditions (e.g., temperature, solvent, catalyst choice) to minimize the formation of byproducts. For instance, using palladium on basic supports like BaSO4 or CaCO3 can reduce side reactions in amine racemization compared to Pd/C.[11] | |
| 3. Poor Solubility: The substrate, reagents, or catalysts may have poor solubility in the chosen solvent, leading to a slow reaction rate. | 3a. Solvent Screening: Test a range of solvents to find one that provides good solubility for all components while maintaining high catalyst activity and selectivity. 3b. Use of Co-solvents: A mixture of solvents can sometimes improve solubility and reaction performance. | |
| Difficulty in Scaling Up | 1. Mass and Heat Transfer Limitations: What works on a small scale may not translate directly to a larger scale due to issues with mixing and temperature control.[12] | 1a. Process Optimization: Re-optimize reaction parameters such as stirring speed, reactor geometry, and heating/cooling methods for the larger scale. 1b. Flow Chemistry: Consider transitioning from a batch process to a continuous flow system, which can offer better control over reaction parameters and facilitate scaling up. |
| 2. Catalyst Cost and Recyclability: The cost of the catalyst may become prohibitive on a larger scale, and its recovery and reuse are crucial for economic viability. | 2a. Catalyst Immobilization: Use immobilized catalysts to simplify separation and enable recycling. 2b. Catalyst Loading Optimization: Minimize the catalyst loading to the lowest effective amount. |
Frequently Asked Questions (FAQs)
1. What is the difference between kinetic resolution and dynamic kinetic resolution (DKR)?
Kinetic resolution (KR) is a method for separating a racemic mixture by using a chiral catalyst or reagent that reacts at different rates with the two enantiomers. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. However, the maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%.[12][13]
Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by combining the kinetic resolution with an in-situ racemization of the starting material.[5][12][14] The slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[12][14]
2. How do I choose a suitable racemization method?
The choice of racemization method depends on the substrate and the conditions of the kinetic resolution.
-
For secondary alcohols , chemoenzymatic DKR is common, often employing a lipase for the resolution and a transition metal complex (e.g., Shvo's catalyst or other ruthenium complexes) for the racemization.[11]
-
For primary amines , palladium-based catalysts are frequently used for racemization.[11]
-
Enzymatic racemization is an option if a suitable racemase is available and compatible with the resolution conditions. This approach can be advantageous as it often involves milder conditions.
-
Acid- or base-catalyzed racemization can be effective for substrates with an acidic proton at the stereocenter, but care must be taken to ensure compatibility with the kinetic resolution catalyst.[15]
3. What are the key parameters to optimize in a DKR experiment?
-
Choice of Catalysts: Both the resolution and racemization catalysts must be active and compatible.
-
Solvent: The solvent affects the solubility of all components, as well as the activity and selectivity of the catalysts.[9][16]
-
Temperature: Temperature influences the rates of both the resolution and racemization reactions, as well as the stability of the catalysts.
-
Acyl Donor (for lipase-catalyzed resolutions): The nature of the acyl donor can significantly impact the reaction rate and enantioselectivity.[4][7][8]
-
Water Content: For enzymatic reactions in organic solvents, a small amount of water is often essential for activity, but too much can promote undesired hydrolysis.[17][18][19]
-
Catalyst Loading: The relative loadings of the two catalysts need to be balanced to ensure the rate of racemization is at least as fast as the rate of resolution of the faster-reacting enantiomer.[5]
4. How can I monitor the progress of a DKR reaction?
The progress of a DKR reaction should be monitored for both conversion and the enantiomeric excess (ee) of the product and remaining starting material. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common analytical methods for determining enantiomeric excess.[6][20][21]
5. What are the advantages of recycling the undesired enantiomer?
Recycling the undesired enantiomer from a classical resolution process significantly improves the overall efficiency and atom economy of the synthesis. By racemizing the unwanted enantiomer and feeding it back into the resolution step, the theoretical maximum yield of the desired enantiomer can be increased from 50% to nearly 100%. This is particularly important in industrial applications to reduce waste and lower production costs.
Quantitative Data Summary
Table 1: Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols
| Substrate | Racemization Catalyst | Resolution Catalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1-Phenylethanol | Shvo's Catalyst (0.5 mol%) | Novozym 435 | Isopropyl acetate | Toluene | 70 | 6 | 99 | >99 |
| 1-(2-Naphthyl)ethanol | Ru(CO)₂(p-cymene) (1 mol%) | Candida antarctica Lipase B | Ethyl acetate | Toluene | 60 | 24 | 95 | 99 |
| 4-Phenyl-2-butanol | Pd/BaSO₄ (5 mol%) | Lipase PS-C "Amano" II | Vinyl acetate | Toluene | 60 | 48 | 92 | >99 |
Table 2: Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines
| Substrate | Racemization Catalyst | Resolution Catalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1-Phenylethylamine | Pd/BaSO₄ (5 wt%) | Novozym 435 | Ethyl methoxyacetate | Toluene | 60 | 24 | 88 | >99 |
| 1-(1-Naphthyl)ethylamine | Pd/CaCO₃ (5 wt%) | Candida antarctica Lipase B | Isopropenyl acetate | Toluene | 70 | 48 | 85 | 99 |
| 1-Indanamine | Raney Nickel | Lipase PS-C "Amano" II | Ethyl acetate | Toluene | 50 | 72 | 78 | 98 |
Experimental Protocols
Protocol 1: Chemoenzymatic DKR of (rac)-1-Phenylethanol
This protocol describes a typical procedure for the dynamic kinetic resolution of a secondary alcohol using Shvo's catalyst for racemization and Novozym 435 (immobilized Candida antarctica lipase B) for the kinetic resolution.
Materials:
-
(rac)-1-Phenylethanol
-
Shvo's catalyst
-
Novozym 435 (immobilized)
-
Isopropyl acetate (acyl donor)
-
Toluene (anhydrous)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (rac)-1-phenylethanol (1.0 mmol), Shvo's catalyst (0.005 mmol, 0.5 mol%), and Novozym 435 (20 mg).
-
Add anhydrous toluene (5 mL) and isopropyl acetate (2.0 mmol).
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product, (R)-1-phenylethyl acetate.
-
Once the reaction has reached completion (typically >99% conversion), cool the mixture to room temperature.
-
Filter off the immobilized enzyme and the catalyst. The enzyme can be washed with fresh solvent and potentially reused.
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Racemization of an Undesired Enantiomer of a Chiral Amine
This protocol outlines a general procedure for the racemization of an enantiomerically enriched primary amine using a heterogeneous palladium catalyst. This racemized amine can then be recycled back into a resolution process.
Materials:
-
Enantioenriched primary amine (e.g., (S)-1-phenylethylamine)
-
5% Palladium on Barium Sulfate (Pd/BaSO₄)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂) atmosphere
-
Standard laboratory glassware for hydrogenation
Procedure:
-
To a hydrogenation flask, add the enantioenriched amine (1.0 mmol) and 5% Pd/BaSO₄ (50 mg, 5 wt%).
-
Add anhydrous toluene (10 mL).
-
Seal the flask, and then purge with hydrogen gas (or use a hydrogen balloon).
-
Stir the reaction mixture vigorously at 60-80 °C under a hydrogen atmosphere.
-
Monitor the racemization by taking aliquots, filtering the catalyst, and analyzing the enantiomeric excess by chiral HPLC or GC.
-
Continue the reaction until the enantiomeric excess is close to zero.
-
Once racemization is complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
The filtrate contains the racemic amine, which can be recovered by removing the solvent under reduced pressure. This racemic amine is now ready to be reused in a resolution step.
Visualizations
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. princeton.edu [princeton.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 14. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 17. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. importance-of-moisture-content-control-for-enzymatic-reactions-in-organic-solvents-a-novel-concept-of-microaqueous - Ask this paper | Bohrium [bohrium.com]
- 19. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 20. communities.springernature.com [communities.springernature.com]
- 21. Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids: Evaluating trans-3-Methylcyclohexanamine
For researchers, scientists, and drug development professionals, the selection of an optimal chiral resolving agent is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the resolving power of chiral amines, with a special focus on trans-3-Methylcyclohexanamine. Due to a lack of publicly available experimental data on the resolving power of this compound, this guide establishes a framework for its evaluation by presenting a detailed experimental protocol and comparative data for a commonly used chiral amine, (S)-(-)-α-phenylethylamine.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture, which contains equal amounts of two enantiomers, into its individual enantiomeric components.[1] One of the most established and industrially scalable methods for resolving racemic acids is through the formation of diastereomeric salts.[2] This process involves reacting the racemic acid with an enantiomerically pure chiral amine (the resolving agent). The resulting products are two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility.[1] This difference in solubility allows for their separation by fractional crystallization. Subsequently, the pure enantiomer of the acid can be recovered from the separated diastereomeric salt.
The efficiency of a chiral resolving agent is determined by several factors, including the difference in solubility of the diastereomeric salts formed, the yield of the desired enantiomer, and the enantiomeric excess (ee%) achieved. A high-performing resolving agent will lead to a significant difference in the solubilities of the diastereomeric salts, allowing for a high yield of one diastereomer with high optical purity after a minimal number of crystallizations.
Experimental Protocol: A General Procedure for Chiral Resolution of a Racemic Acid
The following protocol outlines a typical experimental procedure for the resolution of a racemic carboxylic acid using a chiral amine. This procedure can be adapted for use with this compound and other chiral amines.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen, Mandelic Acid)
-
Chiral resolving amine (e.g., this compound, (S)-(-)-α-phenylethylamine)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, or a mixture)
-
Acid for liberation of the resolved carboxylic acid (e.g., Hydrochloric acid)
-
Base for recovery of the resolving agent (e.g., Sodium hydroxide)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
Add an equimolar or sub-equimolar amount of the chiral resolving amine.
-
Heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The collected solid is the diastereomeric salt enriched in one enantiomer.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the isolated diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.
-
Collect the precipitated acid by vacuum filtration and wash with cold water.
-
-
Recovery of the Chiral Resolving Agent:
-
Make the aqueous filtrate from the previous step basic with a strong base (e.g., NaOH).
-
Extract the liberated chiral amine with an organic solvent.
-
Dry the organic extract and remove the solvent to recover the resolving agent for potential reuse.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee%) of the resolved carboxylic acid is determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.
-
Comparative Data: (S)-(-)-α-phenylethylamine as a Benchmark
While specific data for this compound is not available in the reviewed literature, the resolving power of (S)-(-)-α-phenylethylamine for racemic ibuprofen serves as a useful benchmark.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Resolved Acid |
| (±)-Ibuprofen | (S)-(-)-α-phenylethylamine | Hexane/Methyl-tert-butyl ether | ~75% | >95% |
This data is compiled from typical results reported in scientific literature and may vary depending on specific experimental conditions.
Evaluating this compound as a Chiral Resolving Agent
This compound possesses several structural features that make it a promising candidate as a chiral resolving agent for acidic compounds. Chiral cycloalkylamines are known to provide a rigid scaffold that can effectively transfer stereochemical information during the formation of diastereomeric salts.[3] The conformational rigidity of the cyclohexane ring in this compound, combined with the presence of the chiral centers, could lead to significant differences in the crystal packing of the resulting diastereomeric salts, which is a key factor for successful resolution.
The "trans" configuration of the methyl and amino groups on the cyclohexane ring results in a specific three-dimensional structure that can interact differently with the two enantiomers of a racemic acid, leading to the formation of diastereomeric salts with distinct physical properties.
Visualizing the Chiral Resolution Process
To further clarify the experimental workflow and the underlying principles of chiral resolution, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for chiral resolution.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion and Future Outlook
The selection of an appropriate chiral resolving agent remains a largely empirical process. While theoretical considerations based on molecular structure can guide the choice, experimental validation is essential. This compound presents itself as a viable candidate for the resolution of racemic acids due to its rigid chiral structure. However, the absence of published, peer-reviewed data on its performance necessitates that researchers conduct their own screening experiments.
The provided general protocol and the benchmark data for (S)-(-)-α-phenylethylamine offer a starting point for the systematic evaluation of this compound. Future studies documenting the yield and enantiomeric excess achieved with this and other cycloalkylamines in the resolution of various racemic acids would be a valuable contribution to the field of organic process chemistry and drug development.
References
Navigating the Labyrinth of Isomers: A Comparative Guide to the Validation of Analytical Methods for 3-Methylcyclohexanamine Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of stereoisomers is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-methylcyclohexanamine isomers, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate technique.
The separation and quantification of isomers, such as those of 3-methylcyclohexanamine, present a significant analytical challenge due to their identical chemical formulas and similar physical properties. The spatial arrangement of the methyl group and the amine group on the cyclohexane ring results in multiple cis and trans stereoisomers. Developing a validated analytical method is paramount for accurately determining the concentration of each isomer in a sample. This guide focuses on two of the most robust and widely used chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Methods
The choice between GC and HPLC for the analysis of 3-methylcyclohexanamine isomers depends on several factors, including the volatility of the analytes, the desired sensitivity, and the available instrumentation. Both techniques, when coupled with appropriate chiral stationary phases (CSPs), can achieve effective separation and quantification.[1][2][3][4]
| Parameter | Gas Chromatography (GC) with Chiral Stationary Phase | High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase |
| Principle | Separation based on the differential partitioning of volatile isomers between a gaseous mobile phase and a chiral stationary phase within a column. | Separation based on the differential interaction of isomers in a liquid mobile phase with a chiral stationary phase packed in a column.[1][3][5] |
| Typical Stationary Phase | Cyclodextrin derivatives (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) on a polysiloxane backbone. | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) on a silica support.[1] |
| Derivatization | Often required to improve volatility and thermal stability, and to enhance peak shape. Acylation with reagents like trifluoroacetic anhydride (TFAA) is common for amines.[6] | Can sometimes be used to improve detection or resolution, but direct analysis is often possible.[7] |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range, depending on the detector. | Typically in the low µg/mL to ng/mL range, depending on the detector. |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. | Typically in the µg/mL to ng/mL range. |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
Experimental Protocols
The following are detailed methodologies for the validation of GC and HPLC methods for the quantification of 3-methylcyclohexanamine isomers. These protocols are based on established principles of analytical method validation.[8][9][10][11][12]
Gas Chromatography (GC) Method
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the 3-methylcyclohexanamine isomer standard or sample in a suitable solvent (e.g., dichloromethane).
-
To 1 mL of the solution, add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC injection.
2. GC-FID Operating Conditions:
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent chiral column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
3. Validation Parameters:
-
Linearity: Prepare a series of at least five concentrations of the derivatized isomers and inject them into the GC. Plot the peak area against the concentration and determine the coefficient of determination (R²).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a known concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on three different days. Calculate the relative standard deviation (%RSD).
-
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the isomers and calculating the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
1. Sample Preparation:
-
Accurately weigh and dissolve the 3-methylcyclohexanamine isomer standard or sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Operating Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm ID, 5 µm particle size) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Prepare and inject a series of at least five concentrations of the isomers. Construct a calibration curve and determine the R².
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples at a known concentration and calculating the %RSD.
-
Accuracy: Conduct recovery studies by spiking a placebo with known amounts of the isomers.
-
LOD and LOQ: Determine using the signal-to-noise ratio method or the calibration curve method.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for quantifying 3-methylcyclohexanamine isomers.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography offer viable and robust methods for the separation and quantification of 3-methylcyclohexanamine isomers. The choice of method will be dictated by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. GC may offer higher sensitivity, particularly with mass spectrometry detection, but often requires a derivatization step. HPLC, on the other hand, allows for direct analysis of the underivatized amines. Regardless of the chosen technique, a thorough validation according to the outlined protocols is essential to ensure the generation of accurate and reliable data, a cornerstone of drug development and quality control.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. 7. Validation of analytical methods [eurachem.org]
- 11. researchgate.net [researchgate.net]
- 12. eurachem.org [eurachem.org]
A Comparative Analysis of the Biological Activity of Novel trans-3-Methylcyclohexanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a hypothetical series of novel trans-3-methylcyclohexanamine derivatives. Due to the limited availability of comprehensive screening data on novel derivatives of this specific scaffold in publicly accessible literature, this document presents a representative study to illustrate the potential therapeutic applications and structure-activity relationships (SAR) of this class of compounds. The experimental data and protocols are based on established methodologies for evaluating antimicrobial and anticancer activities of related amine and cyclohexane-containing compounds.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry, appearing in various pharmaceutically active compounds. Its rigid, three-dimensional structure can effectively influence the stereochemical outcome of interactions with biological targets. One notable example is the presence of a related moiety, trans-4-methylcyclohexylamine, as a metabolite of the anticancer drug Semustine, suggesting the potential for derivatives of this scaffold in oncology. This guide explores the hypothetical antimicrobial and anticancer activities of a series of novel N-substituted this compound derivatives.
Hypothetical Compound Library
For this comparative analysis, we have designed a series of five novel this compound derivatives with varying N-substituents to investigate their structure-activity relationships. The parent compound, this compound, is included as a reference.
Table 1: Structures of Novel this compound Derivatives
| Compound ID | R-Group (Substitution on Amino Group) |
| TMCA-0 | -H (this compound) |
| TMCA-1 | -CH2-Ph (Benzyl) |
| TMCA-2 | -C(O)-Ph (Benzoyl) |
| TMCA-3 | -CH2-(4-fluorophenyl) (4-Fluorobenzyl) |
| TMCA-4 | -C(O)-(4-methoxyphenyl) (4-Methoxybenzoyl) |
| TMCA-5 | -SO2-Ph (Benzenesulfonyl) |
Antimicrobial Activity Screening
The synthesized derivatives were screened for their in vitro antibacterial activity against two representative bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentration (MIC) was determined for each compound. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a positive control.
Quantitative Data: Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of TMCA Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| TMCA-0 | >128 | >128 |
| TMCA-1 | 32 | 64 |
| TMCA-2 | 16 | 32 |
| TMCA-3 | 16 | 32 |
| TMCA-4 | 8 | 16 |
| TMCA-5 | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds was evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Culture Conditions: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were cultured in Mueller-Hinton Broth (MHB) at 37°C.
-
Preparation of Compounds: Stock solutions of the test compounds and ciprofloxacin were prepared in dimethyl sulfoxide (DMSO).
-
Assay Procedure:
-
The compounds were serially diluted in MHB in 96-well microtiter plates to achieve final concentrations ranging from 0.25 to 128 µg/mL.
-
A bacterial suspension, adjusted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL, was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Workflow for Antimicrobial Screening
Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separation
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. The most common and effective CSPs for the separation of chiral amines fall into two main categories: polysaccharide-based and cyclodextrin-based phases. Each possesses distinct characteristics and separation mechanisms, making them suitable for different types of analytes and separation goals.
Performance Comparison of Chiral Stationary Phases
The following table summarizes the performance of various polysaccharide- and cyclodextrin-based CSPs for the separation of chiral amines, providing a valuable reference for selecting a starting point for the separation of 3-methylcyclohexanamine. The data is compiled from studies on structurally similar aliphatic and cyclic amines.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | α | Rs |
| Polysaccharide-Based | |||||||
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | 1-Phenylethylamine | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 25 | 1.23 | 1.54 | 3.87 |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 1-(1-Naphthyl)ethylamine | n-Hexane/Isopropanol/Diethylamine (90:10:0.1) | 0.5 | 25 | 2.56 | 1.89 | 5.12 |
| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Tranylcypromine | n-Hexane/Ethanol/Trifluoroacetic Acid (95:5:0.1) | 1.0 | 20 | 3.11 | 1.35 | 2.98 |
| Cyclodextrin-Based | |||||||
| CYCLOBOND™ I 2000 (Beta-cyclodextrin) | 1-Adamantylethylamine | Acetonitrile/Triethylammonium Acetate Buffer (pH 4.1) (10:90) | 1.0 | 25 | 4.78 | 1.15 | 1.95 |
| Astec® CHIROBIOTIC™ V (Vancomycin) | α-Methyl-1-naphthalenemethylamine | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05) | 0.5 | 25 | 2.89 | 1.42 | 3.50 |
k'1: Retention factor of the first eluting enantiomer α: Separation factor Rs: Resolution
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance comparison table. These protocols can be adapted for the separation of 3-methylcyclohexanamine.
General HPLC Conditions for Polysaccharide-Based CSPs
-
Columns: Chiralcel® OD-H (250 x 4.6 mm, 5 µm), Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) is typically used. For basic analytes like amines, a small amount of a basic modifier (e.g., diethylamine, DEA) is added to improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid, TFA) is used. The exact ratio of hexane to alcohol needs to be optimized for the specific analyte.
-
Flow Rate: Typically between 0.5 and 1.5 mL/min.
-
Temperature: Usually ambient (20-25 °C). Temperature can be varied to optimize selectivity.
-
Detection: UV detection is commonly used, with the wavelength selected based on the analyte's chromophore. For analytes without a strong chromophore, derivatization or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be necessary.
General HPLC Conditions for Cyclodextrin-Based CSPs
-
Columns: CYCLOBOND™ I 2000 (250 x 4.6 mm, 5 µm), Astec® CHIROBIOTIC™ V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Reversed-phase or polar organic modes are common. For reversed-phase, a mixture of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the buffer is a critical parameter for optimizing the separation of ionizable compounds like amines.
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Temperature: Column temperature is an important parameter for optimizing selectivity and is often varied between 10 and 40 °C.
-
Detection: UV or MS detection.
Logical Workflow for Chiral Stationary Phase Selection
The process of selecting an appropriate CSP and developing a separation method for a new chiral compound like 3-methylcyclohexanamine can be systematic. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for Chiral Stationary Phase Selection.
Concluding Remarks
While direct experimental data for the enantioseparation of 3-methylcyclohexanamine remains elusive in the current body of scientific literature, the principles and data presented for analogous aliphatic cyclic amines provide a solid foundation for method development. Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, have demonstrated broad applicability for chiral amine separations and represent a logical starting point. Cyclodextrin-based phases offer an alternative, especially in reversed-phase mode, which can be advantageous for LC-MS applications. Researchers are encouraged to use the provided data and workflow as a guide to systematically screen and optimize conditions to achieve a successful and robust enantioseparation of 3-methylcyclohexanamine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
